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Acetone azine

Cat. No.: B105871
CAS No.: 627-70-3
M. Wt: 112.17 g/mol
InChI Key: PFLUPZGCTVGDLV-UHFFFAOYSA-N
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Description

Definition and Structural Classification of Acetone (B3395972) Azine

Acetone Azine as a Ketazine

This compound is classified as a ketazine, which is a subtype of azines. wikipedia.org Azines are a class of organic compounds characterized by the functional group RR′C=N−N=CRR′. wikipedia.org Ketazines are specifically derived from the condensation of ketones with hydrazine (B178648). wikipedia.orgebi.ac.uk As the simplest ketazine, this compound serves as a fundamental example of this compound class. wikipedia.orgwikipedia.org

This compound as a 2,3-Diaza Analogue of 1,3-Butadiene (B125203) and N-N Linked Diimine

Structurally, this compound can be described as a 2,3-diaza analogue of 1,3-butadiene. rsc.org This nomenclature highlights the replacement of the central carbon-carbon single and double bonds of 1,3-butadiene with a nitrogen-nitrogen single bond and two carbon-nitrogen double bonds, respectively. This structural feature of an N-N linked diimine is central to its chemical reactivity. rsc.orgresearchgate.net Despite the structural analogy to 1,3-butadiene, which suggests potential for electronic delocalization, studies have shown that the azine bridge acts as a "conjugation stopper," preventing significant delocalization across the N-N bond. rsc.org

Historical Context of this compound Research

The synthesis of this compound has been known for over a century, with early procedures developed by Curtius and Thun. orgsyn.org Historically, its preparation involved the direct condensation of acetone with hydrazine hydrate (B1144303). potsdam.eduorgsyn.org A significant development in the industrial production of hydrazine involved the use of this compound as a key intermediate in the Peroxide process (also known as the Pechiney-Ugine-Kuhlmann process). potsdam.eduwikipedia.orgscbt.com This process involves the reaction of acetone, ammonia (B1221849), and hydrogen peroxide to form this compound, which is then hydrolyzed to produce hydrazine. wikipedia.orgwikipedia.org This method offered a safer alternative by avoiding the direct handling of the more unstable acetone hydrazone. potsdam.edu Research into the hydrolysis of this compound to yield hydrazine dates back to studies by Gilbert in 1929, which investigated the equilibrium between hydrazine and acetone. handwiki.org

Significance of this compound as a Synthon in Organic Chemistry

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound is a versatile synthon in organic chemistry due to the reactivity of its azine group. sid.ir

Key synthetic applications include:

Precursor to Hydrazine: Acid-catalyzed hydrolysis of this compound regenerates hydrazine, making it a stable and manageable source for this important reagent. wikipedia.orgwikipedia.org This is particularly useful in the production of various nitrogen-containing compounds, such as herbicides like 1,2,4-triazole (B32235). wikipedia.org

Precursor to Acetone Hydrazone and 2-Diazopropane (B1615991): this compound can be readily converted to acetone hydrazone, which is a precursor for the synthesis of 2-diazopropane. wikipedia.orgorgsyn.org These are valuable reagents in their own right for various organic transformations.

Synthesis of Heterocyclic Compounds: The azine functionality serves as a building block for the synthesis of various heterocyclic compounds. For instance, it can react in cycloaddition reactions. rsc.org

Formation of Hydrazine Derivatives: It serves as a starting material for the synthesis of a variety of hydrazine derivatives used in pharmaceuticals and agricultural chemistry.

Overview of Multifaceted Research Trajectories Involving this compound

Contemporary research continues to explore the diverse applications of this compound and its derivatives.

Current research interests include:

Coordination Chemistry: The nitrogen atoms in the azine group can act as ligands, forming complexes with various metal ions. The coordination chemistry of azines has been an area of study, exploring the catalytic and material properties of these metal complexes. wikipedia.orgsathyabama.ac.in

Analytical Chemistry: this compound is utilized in the derivatization of hydrazine for trace-level analysis, particularly in environmental and pharmaceutical samples, using techniques like gas chromatography. wikipedia.orgsathyabama.ac.inresearchgate.net

Catalysis: Recent studies have explored the use of carbocatalysts, such as oxidized multiwalled carbon nanotubes, for the efficient and environmentally friendly synthesis of azines at room temperature. researchgate.netunipd.it

Photophysical Properties: The photodynamics of novel unsymmetrical salicylaldehyde (B1680747) azine derivatives have been investigated, revealing complex behaviors in different environments, which could have applications in the development of new functional materials. researchgate.net

Multicomponent Reactions: α-Aminoazines are recognized as important partners in multicomponent reactions, which are efficient methods for synthesizing complex molecules from simple starting materials in a single step. rsc.org

Table 2: Mentioned Compounds

Compound Name
Acetone
This compound
Acetone hydrazone
1,2,4-triazole
2-Diazopropane
3,3-dimethyloxaziridine (B14654480)
Acetone imine
Ammonia
Hydrazine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B105871 Acetone azine CAS No. 627-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(propan-2-ylideneamino)propan-2-imine
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InChI

InChI=1S/C6H12N2/c1-5(2)7-8-6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PFLUPZGCTVGDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060845
Record name Acetazine
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Molecular Weight

112.17 g/mol
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CAS No.

627-70-3
Record name 2-Propanone 2-(1-methylethylidene)hydrazone
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Record name Acetone azine
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Synthetic Methodologies and Mechanistic Investigations of Acetone Azine Formation

Conventional and Modern Synthetic Routes to Acetone (B3395972) Azine

The preparation of acetone azine can be broadly categorized into two main approaches: direct condensation and multi-step industrial processes. The choice of method often depends on the desired scale of production and the availability of starting materials.

Condensation Reactions of Acetone with Hydrazine (B178648)

The most straightforward and common laboratory-scale synthesis of this compound involves the direct condensation of acetone with hydrazine. wikipedia.orgsathyabama.ac.in In this reaction, two molecules of acetone react with one molecule of hydrazine to form one molecule of this compound and two molecules of water. wikipedia.org

The reaction is typically carried out by adding hydrazine hydrate (B1144303) to acetone, often with cooling to manage the exothermic nature of the reaction. orgsyn.org To drive the equilibrium towards the formation of the azine, a dehydrating agent such as solid potassium hydroxide (B78521) is added to remove the water produced. potsdam.eduorgsyn.org The final product can then be purified by distillation. orgsyn.org Yields for this method are generally high, in the range of 86–90%. orgsyn.org

Table 1: Key Parameters for this compound Synthesis via Condensation

ParameterConditionReference
ReactantsAcetone, Hydrazine Hydrate orgsyn.org
Molar Ratio~2.5 moles Acetone to 1.31 moles Hydrazine Hydrate orgsyn.org
TemperatureBelow 35°C during hydrazine addition orgsyn.org
Catalyst/Dehydrating AgentPotassium hydroxide pellets orgsyn.org
PurificationDistillation orgsyn.org
Yield86–90% orgsyn.org

Industrial Peroxide Process for this compound Synthesis

The Peroxide process involves a sequence of reactions to form this compound:

Imine Formation: Acetone reacts with ammonia (B1221849) to form an imine (in this case, 2-iminopropane) and water. wikipedia.orgwikipedia.org This initial condensation step is crucial for the subsequent oxidation. sid.ir The reactive acetone imine can be stabilized in situ through coordination with a metal complex in certain synthetic variations. researchgate.net

Oxidation to Oxaziridine (B8769555): The imine is then oxidized by hydrogen peroxide to form an oxaziridine, a three-membered ring containing oxygen, nitrogen, and carbon. wikipedia.orgwikipedia.org Specifically, 3,3-dimethyloxaziridine (B14654480) is formed from the acetone-derived imine. wikipedia.org This step is a key feature of the peroxide process, where the N-N bond is indirectly formed. wikipedia.org

Hydrazone Synthesis: The oxaziridine intermediate reacts with another molecule of ammonia to produce acetone hydrazone and water. wikipedia.orgwikipedia.orgwikipedia.org This step establishes the nitrogen-nitrogen single bond. wikipedia.org

Azine Condensation: Finally, the acetone hydrazone condenses with a second molecule of acetone to yield this compound and another molecule of water. wikipedia.orgwikipedia.org The resulting this compound is then typically distilled from the reaction mixture. wikipedia.org

The Atofina-PCUK (Produits Chimiques Ugine Kuhlmann) process is a well-established industrial method for hydrazine production that generates this compound as a key intermediate. wikipedia.orgwikidoc.org It is a variation of the peroxide process. atamanchemicals.com In this cycle, ammonia and hydrogen peroxide are the primary raw materials, while a ketone, such as acetone or more commonly methyl ethyl ketone (MEK), is used and regenerated. sid.irchemcess.com The use of MEK is advantageous as the resulting ketazine is immiscible in the reaction mixture, allowing for easier separation by decantation. wikipedia.org The cycle begins with the reaction of the ketone with ammonia to form an imine, which is subsequently oxidized by hydrogen peroxide to an oxaziridine. sid.ir The oxaziridine then reacts with more ammonia to form a hydrazone, which in turn condenses with another ketone molecule to form the azine. sid.ir The azine is then hydrolyzed in a separate step to produce hydrazine and regenerate the ketone. wikipedia.orgwikidoc.org This process is considered more environmentally friendly than older methods as it does not produce salt as a byproduct. wikidoc.org

The Bayer process is another industrial method that involves the formation of this compound. It is considered a modification of the older Raschig process, where ammonia is oxidized by sodium hypochlorite. potsdam.edusci-hub.se In the Bayer process, acetone is introduced into the reaction mixture. sci-hub.se This allows for the trapping of the initially formed hydrazine as this compound, which can then be separated and purified before being hydrolyzed to hydrazine hydrate. potsdam.edusci-hub.se This variation improves the yield compared to the original Raschig process. chemcess.com The reaction involves the formation of intermediates like dimethyl oxazirane and acetone hydrazone. lookchem.com

Table 2: Comparison of Industrial Processes for this compound/Hydrazine Synthesis

ProcessOxidizing AgentKey IntermediateByproductsReference
Atofina-PCUK (Peroxide)Hydrogen PeroxideThis compound/KetazineWater wikipedia.orgsid.irwikidoc.org
Bayer ProcessSodium HypochloriteThis compoundSodium Chloride potsdam.eduwikipedia.orgsci-hub.se
Raschig ProcessSodium HypochloriteChloramineSodium Chloride wikidoc.orglookchem.com

Direct Synthesis Approaches

While the multi-step industrial processes are dominant, research into more direct synthesis methods for azines continues. These approaches aim to simplify the production process. One such method involves the direct reaction of a ketone, ammonia, and hydrogen peroxide in the presence of an amide of a weak acid and its corresponding ammonium (B1175870) salt to synthesize the azine, which is then isolated. google.com Another approach has explored the electrochemical oxidative N-N coupling of ammonia surrogates, though this is still in developmental stages. nih.gov

Ruthenium Pincer Complex Catalysis from Alcohols and Hydrazine Hydrate

A notable advancement in the synthesis of symmetrical azines, including this compound, involves the use of ruthenium pincer complex catalysis. This method facilitates the direct synthesis of azines from alcohols and hydrazine hydrate through an acceptorless dehydrogenative coupling reaction. acs.orgacs.org The process is environmentally benign as it generates dihydrogen gas and water as the primary byproducts. acs.orgresearchgate.net

The reaction is catalyzed by a specific ruthenium PNP pincer complex, which activates the alcohol. acs.orgmdpi.com For instance, the reaction of an alcohol with hydrazine hydrate in refluxing toluene (B28343) with a catalytic amount of the Ru-PNP pincer complex and a base like potassium tert-butoxide (KOt-Bu) can lead to the formation of the corresponding azine. mdpi.com However, the selectivity towards the azine can be dramatically improved by the addition of molecular sieves (3 Å). mdpi.com In the absence of molecular sieves, a mixture of products including the azine, aldehyde, and ester may be obtained. mdpi.com With molecular sieves, nearly quantitative formation of the azine can be achieved. mdpi.com It is proposed that the molecular sieves interact strongly with hydrazine, which simultaneously coordinates to the ruthenium center. mdpi.com

The catalytic cycle is believed to involve the dearomatization of the pincer ligand, assisted by excess hydrazine, to form an active catalyst. scribd.com Spectroscopic evidence has been obtained for a hydrazine-coordinated dearomatized ruthenium pincer complex. acs.orgacs.org The reaction can also be performed without a base, although this may result in lower conversion and yield. acs.org This methodology has been successfully applied to various benzylic and aliphatic alcohols. acs.orgacs.org For secondary alcohols, a ruthenium pincer complex can also catalyze the direct one-pot synthesis of ketazines from the alcohol and hydrazine hydrate, proceeding through O-H bond activation via amine-amide metal-ligand cooperation in the catalyst. researchgate.net

CatalystSubstratesBaseAdditiveConversion (%)Product(s) and Yield (%)Reference
Ru-PNP pincer complexAlcohol, Hydrazine HydrateKOt-BuNone94Azine (32), Aldehyde (34), Ester (25) mdpi.com
Ru-PNP pincer complexAlcohol, Hydrazine HydrateKOt-BuMolecular Sieves (3 Å)FullAzine (quantitative) mdpi.com
Complex 2 (Ru pincer)Alcohol, Hydrazine HydrateNoneMolecular Sieves62Azine (58) acs.org
Solvent-Free Synthetic Protocols

Solvent-free synthesis offers an environmentally friendly alternative for producing azines, including this compound. These methods often proceed at room temperature and without the need for a catalyst, minimizing waste and potential hazards associated with solvents. researchgate.netresearchgate.net

One such protocol involves grinding a mixture of an aldehyde or ketone with hydrazine sulfate (B86663) and triethylamine (B128534) in a mortar with a pestle. researchgate.net This direct approach typically results in good to excellent yields of the corresponding azine within minutes. researchgate.netresearchgate.net The reaction is clean, producing the desired product without significant byproducts. researchgate.net For example, a variety of aromatic aldehydes and ketones have been successfully converted to their respective azines using this method. researchgate.net

Microwave irradiation presents another efficient solvent-free technique for azine synthesis. bas.bg This method can significantly reduce reaction times and energy consumption compared to conventional heating. bas.bg Symmetrical aryl and heteroaryl azines have been synthesized from aldehydes using either semicarbazide (B1199961) hydrochloride or t-butyl carbazate (B1233558) as the hydrazine source under microwave irradiation. bas.bg The reaction proceeds through semicarbazone or carbazate intermediates, which then convert to the azine. bas.bg The efficiency of this method can be influenced by the electronic nature of the substituents on the aromatic aldehyde. bas.bg

MethodReagentsConditionsAdvantagesReference
GrindingCarbonyl compound, Hydrazine sulfate, TriethylamineRoom temperature, catalyst-freeFast, high yields, environmentally friendly researchgate.netresearchgate.net
Microwave IrradiationAromatic aldehyde, Semicarbazide hydrochloride or t-butyl carbazateSolvent-free, microwave heatingEnergy efficient, rapid, avoids toxic hydrazine bas.bg

Formation from Diazo Compounds

This compound can also be formed through reactions involving diazo compounds, particularly 2-diazopropane (B1615991). These methods often involve thermal decomposition or bimolecular reactions.

Thermal Decomposition Routes

Azines are frequently observed as major products from the thermal decomposition of diazo compounds. rsc.orgerpublications.com For instance, the thermolysis of certain oxadiazolines can lead to the formation of 2-diazopropane as a byproduct, which can then yield this compound. researchgate.netresearchgate.net This occurs through a cycloreversion pathway that competes with other fragmentation routes of the oxadiazoline. researchgate.net The stability of the diazo compound is a critical factor; for example, some halodiazoacetates decompose via a unimolecular extrusion of nitrogen to form a carbene. researchgate.net

Reactions Involving Carbenes and Diazo Compounds

The reaction between a carbene and a diazo compound can produce azines. rsc.orgerpublications.com This pathway is a potential route for the formation of this compound, although the dimerization of carbenes can be a competing and faster process. researchgate.net In some systems, the absence of this compound indicates that other carbene reactions, such as fragmentation, are predominant. mcmaster.ca The generation of carbenes from diazo compounds can be achieved through thermal or photochemical means, or by using metal catalysts like rhodium or copper. libretexts.org

Bimolecular Dimerization Processes

The bimolecular reaction of two diazo compound molecules can lead to the formation of an azine. rsc.orgerpublications.com The proposed mechanism involves the nucleophilic attack of the carbon atom of one diazo molecule on the terminal nitrogen of a second molecule. rsc.orgerpublications.com This forms an intermediate with both carbanion and diazonium characteristics, which then loses a molecule of nitrogen to form the azine. rsc.orgerpublications.com The dimerization of 2-diazopropane, formed in situ from the decomposition of other compounds, has been observed to produce this compound. researchgate.netresearchgate.net

Unsymmetrical Azine Synthesis Strategies Relevant to this compound Derivatives

While the direct synthesis of symmetrical azines like this compound is often straightforward, the preparation of unsymmetrical azines presents a greater challenge. tandfonline.comtandfonline.com Direct condensation of a mixture of two different carbonyl compounds with hydrazine typically yields a difficult-to-separate mixture of two symmetrical azines and the desired unsymmetrical azine. mdpi.com

Several strategies have been developed to overcome this challenge and are relevant for the synthesis of unsymmetrical derivatives of this compound. One approach involves the reaction of a pre-formed hydrazone with a different carbonyl compound. tandfonline.com Another method utilizes the reaction of aromatic aldehyde semicarbazones with aromatic aldehydes. tandfonline.comtandfonline.com The proposed mechanism involves the initial release of ammonia from the semicarbazone, followed by a cycloaddition with the aldehyde and subsequent fragmentation to the unsymmetrical azine. tandfonline.comtandfonline.com

More recent methods include photocatalytic strategies. A synergistic energy transfer-single-electron transfer (EnT-SET) relay, catalyzed by a single dual-functional organophotocatalyst, has been used for the cross-coupling of two different iminyl radicals to form unsymmetrical azines. acs.org This method has been shown to be effective for a range of substrates. acs.org Additionally, a one-pot procedure linking a benzothiazolium salt, hydrazine hydrate, and a substituted aldehyde has been developed for the synthesis of novel unsymmetrical azines. rsc.org

The selective formation of unsymmetrical azines can also be achieved using metal complexes. For example, nickel(II) complexes have been used to selectively synthesize unsymmetrical (2-pyridyl)(4-imidazolyl)azines from a stoichiometric reaction of the corresponding aldehydes and hydrazine, where the desired product could not be isolated in its pure form otherwise. mdpi.com

Alkylidene Group Interchange Reactions

A notable method for the synthesis of unsymmetrical azines involves an acid-catalyzed exchange of an alkylidene group between a pre-existing azine and an imine. rsc.org This reaction provides a direct route to unsymmetrical azines, which are compounds where the two groups attached to the C=N-N=C core are different. erpublications.com The process, reported by Barluenga and colleagues in 1982, is based on the principle of iminolysis, where the C=N bond of an imine effectively exchanges with one of the C=N bonds of an azine under acidic conditions. erpublications.comthieme-connect.de While this method is primarily highlighted for its utility in creating complex, unsymmetrical azines, the underlying principle of alkylidene exchange is a fundamental mechanistic pathway in azine chemistry. rsc.org

Synthesis via Substituted Hydrazone Intermediates

The formation of this compound can proceed efficiently through the intermediacy of a substituted hydrazone, specifically acetone hydrazone. wikipedia.org This is a key feature of the industrial peroxide process, which avoids the direct use of hazardous hydrazine. wikipedia.orgsid.ir The mechanism involves several steps:

Imine Formation : Acetone first reacts with ammonia to form an acetone imine (CH₃)₂C=NH. wikipedia.org

Oxidation : The imine is then oxidized by hydrogen peroxide, which yields a 3,3-dimethyloxaziridine, a three-membered ring containing oxygen, nitrogen, and carbon. wikipedia.orgsci-hub.se

Hydrazone Formation : This oxaziridine intermediate reacts with a second molecule of ammonia to produce acetone hydrazone, (CH₃)₂C=NNH₂, and a molecule of water. wikipedia.orgsid.ir

Azine Condensation : Finally, the newly formed acetone hydrazone condenses with a second molecule of acetone, eliminating another molecule of water to yield the final product, this compound. wikipedia.orgsid.ir

This pathway is advantageous as it starts from readily available materials like acetone, ammonia, and hydrogen peroxide. sci-hub.se The reaction where acetone hydrazone is formed and subsequently reacts with another ketone molecule is a foundational method for producing ketazines. erpublications.com

Optimization Parameters in this compound Synthesis

The yield and efficiency of this compound synthesis, particularly in the peroxide process, are highly dependent on carefully controlled reaction parameters. sid.ir

Influence of Reagent Ratios (e.g., Hydrogen Peroxide)

The following table illustrates the impact of reactant quantities on the yield of this compound in a specific experimental setup.

Acetone (ml) Hydrogen Peroxide (mol) Catalyst Yield (%) Source
150.0203Silica Gel7.2 google.com
50.0203Silica Gel21.2 google.com
---65 google.com

Table compiled from data presented in a patent describing the process. google.com

Role of Reaction Media (e.g., Water-Alcohol Systems)

The choice of solvent system is crucial for optimizing the synthesis of this compound. sid.ir A mixture of water and an alcohol, such as ethanol, is often employed as the reaction medium. sid.ir This water-alcohol system serves to homogenize the reaction mixture, which contains both aqueous components (aqueous ammonia, hydrogen peroxide) and organic components (acetone). sid.ir The use of an alcoholic medium can facilitate the reaction between hydrazine and carbonyl compounds. rsc.org While alcohols are common, other solvents like acetonitrile (B52724) have also been used, sometimes in combination with alcohol, to serve as an effective medium for the reaction. thieme-connect.desid.ir

Impact of Stabilizing Agents (e.g., Trilon B)

Trilon B functions as a chelating agent, meaning it can form stable, water-soluble complexes with polyvalent metal ions that may be present in the reaction system. biakhim.com.ua These trace metal ions can act as catalysts for the unwanted decomposition of hydrogen peroxide. biakhim.com.ua By sequestering these ions, Trilon B effectively removes them from the reaction, thus slowing the rate of peroxide decomposition and preserving the oxidizing agent for the primary synthesis pathway. sid.irbiakhim.com.ua

Chemical Reactivity and Transformation Pathways of Acetone Azine

Hydrolytic Cleavage Mechanisms

The hydrolysis of acetone (B3395972) azine is a fundamental reaction, primarily utilized for the regeneration of hydrazine (B178648). This process can be catalyzed by acids and is influenced by reaction conditions such as temperature.

Acid-Catalyzed Hydrolysis to Hydrazine and Acetone Regeneration

[(CH₃)₂C=N]₂ + 2 H₂O → 2 (CH₃)₂CO + N₂H₄ wikipedia.org

While strong acids like sulfuric or hydrochloric acid can facilitate this hydrolysis, their use necessitates a subsequent neutralization step to obtain free hydrazine, which in turn generates a significant amount of salt as a byproduct. google.com

Mechanism via Hydrazone Intermediacy

The hydrolysis of azines, including acetone azine, proceeds through a hydrazone intermediate. wikipedia.orgsathyabama.ac.in The reaction is a two-step process. In the first step, one of the C=N bonds of the azine is hydrolyzed to form acetone hydrazone and one molecule of acetone. wikipedia.org

Step 1: Formation of Acetone Hydrazone (CH₃)₂C=N-N=C(CH₃)₂ + H₂O → (CH₃)₂C=N-NH₂ + (CH₃)₂CO wikipedia.org

In the second step, the acetone hydrazone intermediate undergoes further hydrolysis to produce hydrazine and a second molecule of acetone. wikipedia.org

Step 2: Hydrolysis of Acetone Hydrazone (CH₃)₂C=N-NH₂ + H₂O → N₂H₄ + (CH₃)₂CO wikipedia.org

Some studies suggest that the formation of the initial imine intermediate is a concerted process, with the subsequent hydrolysis being the rate-determining step. echemi.com

High-Temperature Pyrohydrolysis Conditions and Challenges

Hydrolysis of this compound can also be achieved at high temperatures without the use of a strong acid catalyst, a process known as pyrohydrolysis. google.com This method, however, presents significant challenges. The reaction is an equilibrium process, and the reaction rates of hydrolysis and the recombination of the products are nearly identical. google.com To drive the reaction towards the products, temperatures of around 150-160°C are required. google.com

One of the main difficulties is the small difference in equilibrium constants, which makes the process highly inefficient and energy-intensive. google.com At these high temperatures, side reactions can occur, leading to the formation of by-products like pyrazoline. google.com Furthermore, the ketones themselves can undergo condensation reactions over long periods at elevated temperatures, reducing the purity of the final product. google.com

Redox Reactivity of this compound

The nitrogen-nitrogen single bond and the two C=N double bonds in this compound make it susceptible to both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation Reactions leading to this compound Oxides

This compound can be oxidized to form corresponding oxides. Common oxidizing agents such as hydrogen peroxide can be used under mild conditions to achieve this transformation. The oxidation typically targets the nitrogen atoms of the azine functionality.

Reduction Reactions yielding Hydrazine Derivatives

This compound can be reduced to yield hydrazine derivatives. Various reducing agents can be employed for this purpose, including sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. unimi.it The reduction of the C=N double bonds in the azine molecule leads to the formation of 1,2-disubstituted hydrazines. Ionic hydrogenation has also been shown to be an efficient method for the reduction of azines to their corresponding 1,2-dialkylhydrazines. unimi.it

Nucleophilic and Electrophilic Interactions

The electronic structure of this compound, characterized by the delocalization of π-electrons across the C=N-N=C backbone, dictates its behavior in nucleophilic and electrophilic reactions. The nitrogen atoms act as nucleophilic centers, while the carbon atoms of the imine groups are electrophilic.

The hydrazone group (-C=N-N=C-) in this compound is an active participant in substitution reactions, particularly with electrophilic reagents. The nitrogen atoms, possessing lone pairs of electrons, can attack electrophiles, initiating a substitution process. Common electrophiles that react with this compound include alkyl halides and acyl chlorides, typically under basic conditions. These reactions lead to the formation of substituted hydrazones, where one or more hydrogen atoms on the methyl groups or the nitrogen atoms are replaced by other functional groups.

The reactivity of the hydrazone group is central to the role of this compound as a precursor in the synthesis of various nitrogen-containing compounds. For instance, its hydrolysis regenerates hydrazine, which is a key component in the production of herbicides and pharmaceuticals. wikipedia.org

Table 1: Examples of Reagents in Substitution Reactions with this compound

Reagent ClassSpecific ExampleProduct Type
Alkyl HalidesMethyl IodideAlkylated Hydrazone
Acyl ChloridesAcetyl ChlorideAcylated Hydrazone
Sulfonyl Azidesp-Toluenesulfonyl azide (B81097)N-[l-(isopropylidenehydrazino) ethylidene]p-toluenesulfonamide

This table provides illustrative examples of reagent classes that can participate in substitution reactions with this compound.

The nucleophilic character of this compound is primarily attributed to the lone pair electrons on its nitrogen atoms. erpublications.com This allows it to act as a nucleophile in a variety of chemical bond-forming reactions. For example, it can form stable complexes with metal ions, where the nitrogen atoms donate their electron pairs to the metal center. This coordination chemistry is significant in the fields of catalysis and materials science.

In a proposed mechanism for its reaction with a stable silylene, the initial step involves the nucleophilic attack of a nitrogen atom of this compound on the empty 3p orbital of the silicon atom. acs.org This donor-acceptor interaction leads to the formation of an intermediate that subsequently undergoes cycloaddition. acs.org This highlights the ability of this compound to initiate reactions through its nucleophilic sites.

Cycloaddition Reactions

This compound's conjugated diene-like structure makes it a versatile substrate for cycloaddition reactions, a powerful tool for the synthesis of heterocyclic compounds.

This compound can participate in 1,3-dipolar cycloaddition reactions. units.it In one notable example, the reaction of this compound with p-toluenesulfonyl azide leads to a 1,3-dipolar cycloaddition, followed by the extrusion of diazomethane. erpublications.comrsc.org This reaction, conducted under reflux in tetrahydrofuran (B95107), yields N-[l-(isopropylidenehydrazino) ethylidene]p-toluenesulfonamide, albeit in a low yield over an extended period. erpublications.com

The synthesis of pyrazoline derivatives can also be achieved through 1,3-dipolar cycloadditions involving diazoalkanes and carbon-carbon double bonds, a reaction pathway relevant to azine chemistry. nih.gov

A characteristic reaction of azines is the "crisscross" cycloaddition, where the azine acts as a dipole and reacts with two molecules of a dipolarophile. nih.govrjpbcs.com This typically results in the formation of heterocyclic compounds with two fused five-membered rings. nih.govrjpbcs.com While this reaction is more common for aldazines, it has been observed with some ketazines, including those derived from alicyclic ketones. nih.gov For instance, alicyclic ketazines react with potassium cyanate (B1221674) or ammonium (B1175870) thiocyanate (B1210189) in the presence of acetic acid to yield spirocyclic perhydro erpublications.comnih.govtriazolo[1,2-a] erpublications.comnih.govtriazole derivatives. nih.gov

The reaction of acetaldehyde (B116499) azine with phenyl isocyanate is another example, producing a one-to-two adduct in a moderate yield. researchgate.net This crisscross addition has also been utilized in polymerization reactions. researchgate.net

Table 2: Examples of Crisscross Cycloaddition Reactions

AzineDipolarophileProduct
Alicyclic KetazinesPotassium Cyanate (in acetic acid)Spirocyclic perhydro erpublications.comnih.govtriazolo[1,2-a] erpublications.comnih.govtriazole-1,5-diones
Alicyclic KetazinesAmmonium Thiocyanate (in acetic acid)Spirocyclic perhydro erpublications.comnih.govtriazolo[1,2-a] erpublications.comnih.govtriazole-1,5-dithiones
Acetaldehyde AzinePhenyl IsocyanateOne-to-two adduct

This table showcases specific examples of crisscross cycloaddition reactions involving various azines and dipolarophiles.

A unique and unexpected reactivity pattern for this compound was observed in its reaction with a stable N-heterocyclic silylene. acs.orgrsc.org Instead of the anticipated [4+1] cycloaddition, a [3+1] cycloaddition occurred, yielding a 1-sila-2,3-diazacyclobutane and its isomer. acs.orgrsc.org The latter can further rearrange to a more stable 1-sila-4,5-diazacyclohex-3-ene to decrease ring strain. acs.orgrsc.org This reaction is noteworthy as [3+1] cycloadditions are relatively rare. acs.org

The proposed mechanism suggests an initial nucleophilic attack of a nitrogen atom from this compound on the silicon atom of the silylene. acs.org Steric hindrance in the resulting intermediate is thought to favor the formation of the [3+1] cycloadduct over the hypothetical [4+1] product. acs.org

Derivatization and Conversion Reactions

This compound can be readily converted to acetone hydrazone. wikipedia.orgpotsdam.edu This reaction is typically achieved by reacting this compound with anhydrous hydrazine. wikipedia.orglookchem.comorgsyn.org The process involves heating a mixture of this compound and anhydrous hydrazine. lookchem.comorgsyn.org This transformation is an equilibrium process and is susceptible to disproportionation back to this compound and hydrazine, particularly in the presence of water. wikipedia.org

The preparation of acetone hydrazone from this compound is often favored over the direct condensation of acetone and hydrazine because it provides a more convenient and controlled reaction pathway. wikipedia.orgorgsyn.org The direct reaction of acetone with hydrazine can be difficult to control and may lead to the formation of the azine as the primary product, even when an excess of hydrazine is used. sid.ir

Detailed laboratory procedures describe the conversion by heating a mixture of one mole of this compound with one mole of anhydrous hydrazine at 100°C for 12–16 hours. lookchem.comorgsyn.org Subsequent rapid distillation of the crude product yields essentially pure acetone hydrazone. lookchem.comorgsyn.org

Table 1: Reaction Conditions for Acetone Hydrazone Synthesis

ReactantsMolar Ratio (Azine:Hydrazine)TemperatureDurationYieldReference
This compound, Anhydrous Hydrazine1:1100°C12–16 hours77–88% lookchem.comorgsyn.org

This table summarizes the typical laboratory conditions for the conversion of this compound to acetone hydrazone.

This compound is a key precursor in the synthesis of 2-diazopropane (B1615991). wikipedia.orgpotsdam.edu The synthetic route involves the initial conversion of this compound to acetone hydrazone, which is then oxidized to produce 2-diazopropane. potsdam.edumdpi.com

The preparation of 2-diazopropane from acetone hydrazone can be achieved through oxidation with various reagents, such as yellow mercury(II) oxide in diethyl ether with a catalytic amount of potassium hydroxide (B78521). orgsyn.org More recently, methods using iodosylbenzene as the oxidizing agent have been developed. mdpi.com This in-situ generation of 2-diazopropane is crucial as the compound is unstable and cannot be stored. potsdam.edu The high reactivity of 2-diazopropane makes it a valuable reagent for 1,3-dipolar cycloaddition reactions to form pyrazoline derivatives, which can then be converted to cyclopropanes. mdpi.com

This compound to Acetone Hydrazone: [(CH₃)₂C=N]₂ + N₂H₄ → 2 (CH₃)₂C=NNH₂ wikipedia.org

Acetone Hydrazone to 2-Diazopropane: (CH₃)₂C=NNH₂ + [O] → (CH₃)₂C=N₂ + H₂O

Table 2: Reagents for the Synthesis of 2-Diazopropane from Acetone Hydrazone

Oxidizing AgentSolventNotesReference
Yellow Mercury(II) OxideDiethyl EtherRequires catalytic potassium hydroxide. orgsyn.org
IodosylbenzeneDichloromethaneUsed for in-situ generation. mdpi.com

This table highlights common oxidizing agents used in the conversion of acetone hydrazone to 2-diazopropane.

The reaction of this compound with p-toluenesulfonyl azide has been investigated. erpublications.comrsc.org This reaction proceeds very slowly under reflux in a tetrahydrofuran solution. erpublications.com After seven days, the reaction yields N-[1-(isopropylidenehydrazino)ethylidene]p-toluenesulfonamide, albeit in a low yield of 12%. erpublications.com The proposed mechanism involves a 1,3-dipolar cycloaddition followed by the extrusion of diazomethane. erpublications.com

This specific reaction demonstrates a less common transformation pathway for this compound, highlighting its potential, though limited, reactivity towards sulfonyl azides. erpublications.com

Table 3: Summary of the Reaction between this compound and p-Toluenesulfonyl Azide

ReactantReagentSolventConditionsProductYieldReference
This compoundp-Toluenesulfonyl AzideTetrahydrofuranReflux, 7 daysN-[1-(isopropylidenehydrazino)ethylidene]p-toluenesulfonamide12% erpublications.com

This table outlines the specifics of the reaction between this compound and p-toluenesulfonyl azide.

Structural Elucidation and Isomeric Studies of Acetone Azine

Spatial and Conformational Analysis

The spatial orientation of acetone (B3395972) azine is not planar but adopts a specific three-dimensional conformation dictated by intramolecular forces. Computational studies, including ab initio calculations at the RHF/6-31G* and MP2/6-31G* levels, have been instrumental in elucidating these structural nuances. scispace.com

Noncoplanar "Gosh" Conformation and Steric Factors

Acetone azine preferentially exists in a noncoplanar "gosh" (or gauche) conformation. scispace.com This deviation from a planar structure is largely attributed to steric factors. The bulky methyl groups on the isopropylidene moieties create significant steric hindrance, forcing the molecule to twist around the central N-N bond to achieve a lower energy state. A planar conformation would lead to severe repulsive interactions between the methyl groups of the two (CH₃)₂C=N units. The gauche arrangement, with a C=N-N=C dihedral angle deviating from 180°, allows these groups to be positioned at a greater distance from each other, thus minimizing steric strain.

Internal Rotation Barriers around N-N, C-N, and C-C Bonds

The conformation of this compound is dynamic, with internal rotation possible around the single bonds of the molecule. Theoretical studies have estimated the energy barriers for these rotations around the N-N, C-N, and C-C single bonds. scispace.com These barriers determine the flexibility of the molecule and the relative ease of interconversion between different conformers. While detailed computational investigations have been performed, specific quantitative values for these rotational barriers for this compound are not consistently reported across general literature, but their estimation has been a key component of its structural analysis. scispace.com For comparison, the barrier to internal rotation in the simpler ethane (B1197151) molecule is approximately 12 kJ/mol. In acetone itself, the methyl torsional barrier is computed to be around 245.7 cm⁻¹ (approximately 2.9 kJ/mol). csic.es The barriers in this compound are influenced by the unique electronic structure and steric demands of the C=N-N=C core.

Isomerism and Relative Stability

Isomerism in this compound encompasses both structural (constitutional) isomers and configurational isomers. The relative thermodynamic stability of these isomers is a critical factor in predicting reaction outcomes and understanding the compound's behavior.

Thermodynamic Stability of Cyclic vs. Acyclic Isomers (e.g., 3,5,5-Trimethyl-4,5-dihydro-1H-pyrazole)

This compound can, in principle, exist in equilibrium with other acyclic isomers or cyclize to form heterocyclic structures. Ab initio studies have demonstrated that the cyclic isomer, 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole, possesses greater thermodynamic stability than its acyclic counterpart, this compound. scispace.com This increased stability in the cyclic form is often attributed to factors like reduced steric strain and favorable ring conformation. Consequently, the formation of other potential acyclic isomers, such as 1-isopropenyl-2-isopropyldiazene, from this compound is considered thermodynamically unfavorable. scispace.com

Relative Thermodynamic Stability of this compound Isomers
Isomer TypeSpecific CompoundRelative Thermodynamic StabilityReference
Acyclic (Azine)This compoundLess Stable scispace.com
Cyclic (Pyrazoline)3,5,5-Trimethyl-4,5-dihydro-1H-pyrazoleMore Stable scispace.com
Acyclic (Diazene)1-Isopropenyl-2-isopropyldiazeneThermodynamically Unfavorable scispace.com

Configurational Isomerism (E/Z Isomerization)

The presence of two C=N double bonds in this compound allows for configurational isomerism, specifically (E/Z) isomerism. The molecule can exist as three distinct stereoisomers: (E,E), (E,Z), and (Z,Z). The thermodynamically most stable form for azines is generally the (E,E) isomer, where the larger groups on each carbon of the double bonds are positioned on opposite sides relative to the N-N bond. mdpi.com Photochemical conditions can induce isomerization to the (E/Z) and (Z/Z) forms. mdpi.com For other azines, the energy barrier for E/Z isomerization has been calculated, and it is often substantial, suggesting that the interconversion may not be rapid under normal conditions. mdpi.commdpi.com For example, in one study on a different azine, the calculated Gibbs free energy difference between the E,E and Z,E isomers was 3.16 kJ/mol, with the E,E isomer being more stable. mdpi.com

Configurational Isomers of this compound
IsomerDescriptionGeneral Stability TrendReference
(E,E)Both isopropylidene groups are trans with respect to the N-N bond.Most Thermodynamically Stable mdpi.com
(E,Z)One isopropylidene group is trans and one is cis.Less Stable mdpi.commdpi.com
(Z,Z)Both isopropylidene groups are cis with respect to the N-N bond.Least Stable mdpi.commdpi.com

Spectroscopic Characterization in Structural Research

Spectroscopic methods are fundamental to confirming the molecular structure of this compound and understanding its isomeric and conformational properties.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural confirmation of this compound.

In the ¹H NMR spectrum of this compound, the methyl protons typically appear as singlets in the region of δ 1.8–2.1 ppm. sid.ir Specifically, two distinct singlets can be observed at approximately 1.83 ppm and 1.92 ppm, corresponding to the two sets of methyl groups in the molecule. sid.ir

The ¹³C NMR spectrum provides further confirmation of the structure. The methyl carbons (CH₃) resonate at approximately δ 17.5 ppm and δ 22.1 ppm. sid.ir The carbon atoms of the C=N double bonds are significantly deshielded and appear much further downfield, with a characteristic peak at around δ 159.9 ppm. sid.ir The presence of these distinct signals in the expected chemical shift ranges confirms the formation of the this compound molecule. sid.ir

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Nucleus Chemical Shift (ppm)
¹H (CH₃) 1.83 (s, 6H), 1.92 (s, 6H)
¹³C (CH₃) 17.5, 22.1
¹³C (C=N) 159.9

Data sourced from a study by SID. sid.ir

The stereochemistry of this compound can be investigated using the stereospecificity of ¹³C chemical shifts and ¹³C-¹³C coupling constants. According to ¹³C NMR data, there is a notable difference in the chemical shifts of the methyl carbon atoms based on their position relative to the lone electron pair on the adjacent nitrogen atom. researchgate.netresearchgate.net The methyl carbon atom in the trans position to the lone pair is shielded and appears at a lower chemical shift (upfield) by approximately 7 ppm compared to the methyl carbon in the cis position. researchgate.netresearchgate.net

Furthermore, the direct ¹³C-¹³C spin-spin coupling constant for the trans-methyl groups is about 10 Hz lower than that for the cis-methyl groups. researchgate.netresearchgate.net This observed stereospecificity, which is well-reproduced by quantum-chemical calculations, serves as an effective method for the configurational analysis of various ketone azines. researchgate.netresearchgate.net This difference in shielding and coupling constants provides a clear diagnostic tool for assigning the configuration of the azine.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The most characteristic absorption band in the IR spectrum of this compound is the C=N stretching vibration of the azine group, which typically appears around 1651 cm⁻¹. sid.ir Other significant bands include those for aliphatic C-H stretching at approximately 2848.7 cm⁻¹, asymmetrical C-H bending of the methyl groups at 1433 cm⁻¹, symmetrical C-H bending at 1363 cm⁻¹, and a C-C stretching vibration at 1245 cm⁻¹. sid.ir The presence of the strong C=N stretch and the absence of bands characteristic of starting materials (like N-H or O-H stretches) confirm the formation of the azine.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Assignment
2848.7 C-H aliphatic stretch
1651 C=N azine stretch
1433 C-H asymmetric bend (CH₃)
1363 C-H symmetric bend (CH₃)
1245 C-C stretch

Data obtained from KBr pellet analysis. sid.ir

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. While a specific crystal structure for this compound itself was not detailed in the provided search results, studies of related azine compounds reveal important structural features. rsc.orgcdnsciencepub.comresearchgate.net Generally, solid-state azines can adopt gauche geometries around the >C=N-N=C< moiety. rsc.org Bond lengths in the azine core are typically inconsistent with extended conjugation, meaning the N-N bond does not have significant double-bond character. rsc.org

In some azine structures, the molecule possesses an inversion center, leading to identical molecular dimensions in both halves of the molecule. cdnsciencepub.com The planarity of the C=N-N=C system can vary, with some azines being planar and others twisted. cdnsciencepub.com For instance, the azine of methyl benzoylformate was found to be planar. cdnsciencepub.com The specific conformation and crystal packing are influenced by the substituents on the azine core. The determination of the crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of its solid-state conformation. researchgate.net

Coordination Chemistry of Acetone Azine As a Ligand

Formation of Metal Complexes with Acetone (B3395972) Azine

Acetone azine readily forms complexes with a range of transition metals. researchgate.net The formation process typically involves the reaction of this compound with a metal salt in a suitable solvent. researchgate.net For instance, half-sandwich complexes of osmium and iridium with this compound have been synthesized by reacting the corresponding chloro complexes with the azine in the presence of a silver salt like AgOTf to facilitate the reaction. rsc.orgunits.it Similarly, titanocene (B72419) complexes react with this compound, leading to the replacement of existing ligands and subsequent intramolecular reactions. researchgate.net The specific nature of the resulting complex often depends on factors such as the metal ion, its oxidation state, the stoichiometry of the reactants, and the reaction conditions. researchgate.netresearchgate.net

The key to this compound's coordinating ability lies in its hydrazone functionality (C=N-N=C). beilstein-journals.org This group contains nitrogen atoms with lone pairs of electrons that can be donated to a metal center, forming stable coordinate bonds. researchgate.net The C=N-N=C backbone is isoelectronic with 1,3-butadiene (B125203), but its electronic properties are significantly different, making it an effective ligand for metal ions. researchgate.net The hydrazone group can act as a bridge between two metal centers or chelate to a single metal ion. beilstein-journals.org This interaction is fundamental to the formation of stable metal complexes, which can then be utilized in various chemical applications. researchgate.net

This compound and its derivatives can exhibit various coordination modes and denticities depending on the metal center and reaction conditions. The denticity refers to the number of donor atoms in the ligand that bind to the central metal ion.

Monodentate (κ¹) Coordination: In some cases, the azine ligand coordinates to the metal center through only one of its nitrogen atoms. For example, iridium(III) and osmium(III) can form κ¹-azine derivatives. rsc.orgunits.it

Bidentate (κ²) Chelation: The ligand can coordinate to a single metal atom through both nitrogen atoms of the azine group, forming a stable chelate ring. This is a common coordination mode, observed in complexes of iridium and rhenium. beilstein-journals.orgcore.ac.uk In these instances, the ligand undergoes a C-H activation to form the chelate derivative. rsc.org

Tetradentate Coordination: Azine-based ligands can be designed to be tetradentate, meaning they can bind to a metal ion through four donor atoms. For example, a bis(azine) ligand prepared by linking two azine units can act as a tetradentate ligand, coordinating through both azine and salicylaldehyde (B1680747) moieties. tubitak.gov.tr Another example involves allylthis compound, which can act as a tetradentate ligand by coordinating to two copper(I) atoms through both its nitrogen atoms and the C=C bonds of its allyl groups. filinchuk.com Nickel(II) complexes with azine diphosphine ligands also show the azine coordinated as a tetradentate ligand. units.it

The table below summarizes different coordination modes observed for this compound and related azine ligands.

MetalLigand TypeCoordination Mode/DenticityResulting Complex Type
Iridium(III)This compoundκ¹ (Monodentate)[IrCl(η⁵-C₅Me₅){κ¹-[N=C(CH₃)₂]–N=C(CH₃)₂}{P(OR)₃}]⁺
Iridium(III)This compoundκ² (Bidentate)[Ir{κ²-CH₂(CH₃)C=N–N=C(CH₃)₂}(η⁵-C₅Me₅){P(OR)₃}]⁺
Copper(I)Allylthis compoundTetradentate2CuX · (Allylthis compound)
Nickel(II)Azine DiphosphineTetradentateBicyclic Nickel(II) complex
Nickel(II)Bis(azine) LigandDianionic Tetradentate[Ni(L)]·nH₂O

Stability and Reactivity Modulation of Metal Ions via Complexation

The formation of complexes with this compound can significantly alter the stability and reactivity of the metal ions involved. Coordination can stabilize specific oxidation states of the metal that might otherwise be unstable. For instance, a neutral copper(I) complex was successfully synthesized using diacetyl hydrazone oxime, a related ligand, whereas the corresponding this compound derivative did not achieve the same stabilization, instead forming a hexanuclear copper(II) complex. researchgate.net

Furthermore, complexation can modulate the reactivity of the metal center for subsequent chemical transformations. In iridium complexes, the initial κ¹-coordination of this compound is often a precursor to an intramolecular metalation reaction, where a C-H bond of a methyl group is activated by the iridium center to form a more stable κ²-chelate complex. rsc.org This process highlights how the ligand can influence the reactivity of the metal, promoting specific bond activations. The stability of these complexes is crucial for their application, for example, as emissive dopants in organic light-emitting devices (OLEDs). rsc.org

Applications of this compound Metal Complexes

The unique properties of this compound metal complexes have led to their exploration in various fields, most notably in catalysis and materials science.

Metal complexes of this compound and its derivatives have shown promise as catalysts in a variety of organic reactions.

Fischer-Tropsch Synthesis: Ruthenium nanoparticles loaded inside halloysite (B83129) nanotubes, formed from ruthenium complexes with this compound as a complexing agent, have been used as catalysts for Fischer-Tropsch synthesis. semanticscholar.org Modification with this compound resulted in a high CO conversion rate and the highest selectivity for valuable C5+ hydrocarbon products. semanticscholar.org

Dehydrogenative Coupling: Ruthenium pincer complexes have been shown to catalyze the direct synthesis of azines from alcohols and hydrazine (B178648) hydrate (B1144303). acs.org This reaction demonstrates the role of the metal complex in facilitating dehydrogenative coupling reactions.

C-C Coupling Reactions: The Ru₃(CO)₁₂ cluster catalyzes C-C coupling reactions that result in the formation of ortho-substituted azines. researchgate.net

Pyrrole (B145914) and 3-Oxazoline Synthesis: While not directly using a pre-formed this compound complex, some catalytic systems use acetone in reactions that form related heterocyclic structures. For example, the catalyst used determines whether acetone acts as a nucleophile (with a base like NaOH) to form pyrroles or as an electrophile (with an acid like TfOH) to form 3-oxazolines from 2H-azirines. acs.org

The table below provides examples of catalytic applications involving azine complexes.

Catalyst SystemReaction TypeSubstratesProduct(s)
Ruthenium-loaded halloysite (from this compound complex)Fischer-Tropsch SynthesisCO, H₂C5+ hydrocarbons
Ruthenium Pincer ComplexDehydrogenative CouplingAlcohols, Hydrazine HydrateSymmetrical Azines
Ru₃(CO)₁₂C-C CouplingAromatic Azinesortho-substituted azines

The coordination chemistry of this compound is instrumental in the development of novel materials with interesting electronic and photophysical properties. Complexes of platinum-group metals are of particular interest.

Ruthenium Complexes: Ruthenium complexes with azine-type ligands have been investigated for their potential in various applications. For example, ruthenium nanoparticles formed from this compound complexes are used in catalysis. semanticscholar.orgresearchgate.netopenalex.org Additionally, ruthenium complexes with polypyridyl ligands incorporating azine units have been characterized for their electrochemical and optical properties. rsc.org

Rhodium Complexes: Half-sandwich rhodium complexes with azine ligands have been synthesized and studied, contributing to the broader understanding of azine coordination chemistry with platinum-group metals. units.itmdpi.com

Iridium Complexes: Iridium complexes with this compound and other arylaldazines have shown promising photoluminescence properties. rsc.orgrsc.org These κ²-chelate complexes can exhibit emission in the red region of the visible spectrum upon excitation with near-UV or violet light, making them potential candidates for use as phosphorescent dopants in OLEDs. rsc.org The synthesis of various iridium(III) complexes with different azine-based Schiff-base ligands has been explored for potential applications, including anticancer studies. nih.gov

The development of these metal-organic compounds showcases the importance of the azine ligand in creating functional materials for electronics and medicine. researchgate.netmdpi.com

Organometallic Complexes with Potential Pharmacological Relevance

Azine compounds, and the organometallic complexes formed from them, are a significant class of compounds in medicinal chemistry due to their pharmacological potential. erpublications.com The inclusion of an azine ligand can modulate the biological activity of metal complexes, making them candidates for drug development. erpublications.com While extensive research exists for various azine derivatives, studies focusing specifically on this compound are part of a broader exploration into the bioactivity of this class of ligands.

Generally, azine derivatives have been shown to exhibit a wide range of biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria, and antifungal properties against fungi like Candida albicans. The coordination of these ligands to metal ions can form stable complexes that may have applications in drug development. erpublications.com For instance, research into various azine-metal complexes has demonstrated their potential as antimicrobial and anticancer agents. mdpi.comontosight.airesearchgate.netnih.gov The biological activity of some novel N(1)-arylidene-N(2)-cis-2,6-diphenyltetrahydrothiopyran-4-one azine derivatives has been evaluated against several bacteria and fungi. erpublications.com

In the context of organometallic complexes, platinum-group metal ions (Ru(II), Os(II), Ir(III), and Rh(III)) have been complexed with C-glucosaminyl azines, which act as N,N-bidentate ligands. mdpi.com Some of these half-sandwich complexes have shown cytostatic and cytotoxic activity against A2780 ovarian cancer cells, with IC50 values in the low micromolar range. mdpi.com Specifically, ruthenium complexes demonstrated some of the best performance in these cancer cells. mdpi.com Similarly, new mono and binuclear metal complexes of an azine ligand derived from 4,6-diacetylresorcinol (B1214101) have been synthesized and tested for antimicrobial activity. researchgate.net

The mechanism of action for the pharmacological effects of azine-metal complexes often involves the interaction of the complex with various molecular targets. The hydrazone group is capable of forming stable complexes with metal ions, which can then participate in further reactions.

Table 1: Examples of Bioactive Azine-Metal Complexes (General)

Complex Type Metal Ion(s) Ligand Type Observed Activity Target
Half-Sandwich Complexes Ru(II), Os(II), Ir(III), Rh(III) C-glucosaminyl azines Cytostatic, Cytotoxic A2780 ovarian cancer cells
Mononuclear & Binuclear Complexes Cu(II), Co(II), Ni(II), Zn(II) Azine from 4,6-diacetylresorcinol Antimicrobial Various bacteria/fungi
Mononuclear Complexes Cu(II), Ni(II) Bis(azine) ligand DNA binding and cleavage pBR322 DNA

Photoluminescence Properties of Azine-Metal Complexes

Azine-metal complexes are known for their interesting photophysical properties, including luminescence. mdpi.com The emission properties arise from electronic transitions within the complex, which can be ligand-centered (LC), metal-centered (MC), or involve charge transfer between the metal and the ligand (MLCT or LMCT). frontiersin.org

Studies on various azine compounds have shown that they can exhibit fluorescence and phosphorescence. semanticscholar.org The azine functional group (C=N-N=C) can facilitate intersystem crossing, leading to phosphorescence. semanticscholar.org The photoluminescence properties can be tuned by the molecular structure and the surrounding environment. researchgate.net

Zinc(II) complexes, in particular, have been a focus of photoluminescence studies. nih.govresearchgate.netresearchgate.net Zinc(II) is a d¹⁰ metal ion, so its complexes are diamagnetic and often colorless, but they can be highly luminescent. This luminescence typically originates from ligand-centered (π–π or π–n) transitions. frontiersin.org For example, a zinc metal-organic framework (MOF) incorporating a bipyridyl ligand with a bridging azine group displays high luminescence and can act as a sensor for other metal ions and small molecules. frontiersin.org The solid-state photoluminescence of zinc(II) assemblies with di-azine ligands derived from salicylaldehyde has also been investigated. researchgate.net

Ruthenium(II) polypyridyl complexes are renowned for their photophysical and photochemical properties, often centered around a metal-to-ligand charge transfer (MLCT) excited state. canterbury.ac.nz While specific studies on the photoluminescence of ruthenium-acetone azine complexes are not detailed in the provided results, research on related systems provides insight. For instance, novel tetradentate azine complexes with polypyridylruthenium moieties have been synthesized, and their optical properties were described using spectroscopic and computational methods. rsc.org The introduction of different ligands can tune the nature of the excited state. canterbury.ac.nz

Table 2: Photoluminescence Characteristics of Selected Azine Systems

System Type of Emission Excitation Range (nm) Emission Range (nm) Notes
Symmetrical Azines Delayed Fluorescence/Phosphorescence 329-362 405-408 Azine function enables intersystem crossing. semanticscholar.org
Zinc Bromide Terpyridine Complexes Fluorescence - 388-426 Solid-state emission at room temperature. nih.gov
Zinc(II) MOF with Azine Ligand Luminescence - - Acts as a sensor for Fe(III) and Cd(II) ions. frontiersin.org
Zinc(II) Salicylaldehyde-Azine Complexes Luminescence - - Solid-state photoluminescence studied. researchgate.net

Specific Examples of Coordination Chemistry Studies

Copper(I) Halide π-Complexes with Allylthis compound

A specific area of study within the coordination chemistry of this compound derivatives involves the synthesis and characterization of copper(I) halide π-complexes with allylthis compound (AAAZ). psu.edu This research explores the coordination capabilities of the C=C double bond of the allyl group in the presence of the C=N–N=C azine moiety. psu.edu

The copper(I) chloride and bromide π-complexes, with the formulas 2CuCl·AAAZ and 2CuBr·AAAZ, have been successfully synthesized and structurally analyzed. psu.edu The synthesis of the allylthis compound ligand itself is achieved by reacting allylacetone with hydrazine sulfate (B86663) in an aqueous solution of sodium hydroxide (B78521). psu.edu The single crystals of the copper complexes were grown using an electrochemical synthesis method. psu.edu

X-ray diffraction studies revealed that the two complexes are isostructural. psu.edu In these structures, the allylthis compound ligand acts as a tetradentate ligand. It coordinates to the copper atoms through both σ-bonds via its nitrogen atoms and π-bonds via the C=C bonds of its two allyl groups. psu.edu Each copper atom exhibits a trigonal-pyramidal coordination geometry, with a nitrogen atom, a halogen atom, and a C=C bond forming the equatorial plane, and another halogen atom in the apical position. psu.edu The resulting structures are polymeric chains. psu.edu

Table 3: Crystallographic Data for Copper(I) Halide π-Complexes with Allylthis compound

Parameter 2CuCl · AAAZ 2CuBr · AAAZ
Formula C₁₄H₂₄N₂Cl₂Cu₂ C₁₄H₂₄N₂Br₂Cu₂
Crystal System Orthorhombic Orthorhombic
Space Group Pcab Pcab
a (Å) 19.199(7) 19.264(4)
b (Å) 11.780(5) 12.340(8)
c (Å) 13.493(4) 13.591(4)
Volume (ų) 3052(3) 3231(4)
Z 8 8

Source: psu.edu

Ruthenium Complexes Involving this compound

Ruthenium complexes are of great interest due to their diverse reactivity and potential applications in catalysis. ajol.infouchile.clacs.org The synthesis of ruthenium complexes often starts from a labile precursor, such as the polymeric species [{RuCl₂(COD)}x] (where COD is cycloocta-1,5-diene), which allows for the straightforward substitution with other ligands. ajol.info

A specific example involving the in situ formation of an this compound-like ligand is the reaction of the ruthenium(II) hydrazine complex, [Ru(COD)(N₂H₄)₄]²⁺, with benzyl (B1604629) isocyanide in boiling acetone. ajol.info In this reaction, the coordinated hydrazine reacts with the acetone solvent to form an acetone hydrazone ligand (NH₂N=CMe₂), which is a close relative of this compound. The labile COD ligand is substituted, leading to the formation of the hydrazone complex [Ru(NH₂N=CMe₂)₂(PhCH₂NC)₄]²⁺. ajol.info The resulting complex features a distorted octahedral coordination geometry around the ruthenium center. ajol.info

While direct synthesis using pre-formed this compound as a ligand is less commonly detailed in the provided search results, the general reactivity of ruthenium precursors in acetone highlights a pathway for forming coordinated ligands derived from the solvent. ajol.infoacs.org For example, reactions of [RuCl(2,2′-bipyridine)(η⁶-p-cymene)]PF₆ with various salts were carried out in acetone. acs.org Furthermore, the reaction of [(Phtpy)(PPh₃)₂Ru(acetone)]²⁺ with other reagents shows a labile acetone ligand being replaced to form binuclear ruthenium complexes. acs.org These examples underscore the role of acetone as both a solvent and a potential reactant in the coordination sphere of ruthenium.

Advanced Applications of Acetone Azine in Organic Synthesis

Role as a Precursor for Nitrogen-Containing Compounds

Acetone (B3395972) azine's utility as a precursor is primarily centered on the strategic release of its core hydrazine (B178648) component or its use as a synthon for building more complex nitrogen-based molecules.

Synthesis of Hydrazine and its Derivatives

One of the most significant industrial applications of acetone azine is its role as a key intermediate in the peroxide process for the production of hydrazine. acs.orgacs.org This process involves the reaction of acetone with ammonia (B1221849) and hydrogen peroxide. chim.it Acetone first reacts with ammonia to form an imine, which is then oxidized by hydrogen peroxide to an oxaziridine (B8769555). This intermediate subsequently reacts with more ammonia to yield acetone hydrazone, which then condenses with a second molecule of acetone to form this compound. acs.orgwikipedia.orgsid.ir The final step involves the hydrolysis of this compound to produce hydrazine (N₂H₄) and regenerate acetone, which can be recycled in the process. acs.orgacs.orgwikipedia.org

This method, often referred to as the Pechiney-Ugine-Kuhlmann process, is advantageous as it avoids the production of salt byproducts. chim.it

Beyond hydrazine itself, this compound is a convenient starting material for acetone hydrazone. By reacting this compound with anhydrous hydrazine, acetone hydrazone can be prepared in good yields. juniperpublishers.comorgsyn.org This reaction is an equilibrium process where the azine and hydrazine are heated, typically at 100°C, and the resulting hydrazone is distilled. juniperpublishers.com

Table 1: Synthesis of Hydrazine Derivatives from this compound

Product Reactant(s) Conditions Yield Reference(s)
Hydrazine This compound, Water Acid-catalyzed hydrolysis High acs.orgnih.gov
Acetone Hydrazone This compound, Anhydrous Hydrazine Heat (100°C), 12-16 hours 77–88% juniperpublishers.com

Intermediate for Herbicides (e.g., 1,2,4-Triazoles)

This compound serves as a practical in situ source of hydrazine for the synthesis of certain agrochemicals, notably herbicides based on the 1,2,4-triazole (B32235) ring system. acs.orgbeilstein-journals.org The controlled hydrolysis of this compound within a reaction mixture provides hydrazine, which can then react with other components to form the desired heterocyclic product. This approach can be safer and more convenient than handling pure, highly toxic hydrazine. The synthesis of 4-substituted-1,2,4-triazoles, which are known to have fungicidal and herbicidal properties, can be achieved through various synthetic routes where hydrazine or its derivatives are key intermediates. acs.org For instance, the reaction of diformylhydrazine with primary amines is one method to produce these triazoles. acs.org The use of this compound provides a direct pathway to the necessary hydrazine precursor for such syntheses. erpublications.com

Foundation for Other Organic Nitrogen Compounds

The fundamental structure of this compound makes it a valuable starting point for a variety of other organic nitrogen compounds. wikipedia.orgorgsyn.org It can be used to prepare 2-diazopropane (B1615991), a useful reagent in its own right. acs.orgorgsyn.org The reactivity of the azine group allows it to be a synthon in the formation of more complex molecules. wikipedia.org Research has shown its utility in the synthesis of various nitrogen-containing natural products and functional materials. orgsyn.org Furthermore, complexes derived from dinitrogen can be used to produce this compound, which can then be liberated in good yields, demonstrating the compound's place within the broader landscape of nitrogen chemistry. rsc.org

Building Block for Heterocyclic Systems

The conjugated di-imine structure of this compound makes it an excellent substrate for cycloaddition and condensation reactions, providing efficient routes to a wide range of heterocyclic compounds. nih.gov

Synthesis of Pyrazoles, Purines, and Pyrimidines

Azines, including this compound, are well-established substrates for the synthesis of various heterocyclic compounds like pyrazoles, purines, and pyrimidines. nih.gov

Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with hydrazine. clockss.org this compound can act as a hydrazine surrogate in these reactions. For example, azines are known to be produced when chalcones react with hydrazones to form 3,5-diphenyl-1H-pyrazole. acs.orgbeilstein-journals.org In some cases, the presence of acetone as a solvent during reactions involving hydrazine can lead to the incidental formation of azines, which then participate in the synthesis of pyrazole (B372694) derivatives. researchgate.net

Purines and Pyrimidines: The synthesis of purines and pyrimidines can also utilize azine chemistry. nih.gov For instance, 2-aminopyrimidine (B69317) has been used as a starting material in reactions conducted in acetone to produce more complex fused heterocyclic systems. nih.gov The fundamental building blocks for these nitrogen-rich heterocycles can be derived from precursors like this compound.

Formation of Diazepines, Triazoles, Isoquinolines, Pyrroles, Dihydropyridines, Imidazopyridines, Triazines, and Oxadiazoles

This compound's reactivity extends to the formation of a broad spectrum of other heterocyclic systems.

Diazepines: The synthesis of benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones. Specifically, the reaction of 1,2-diaminobenzene with excess acetone leads to the formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. uobaghdad.edu.iqresearchgate.net This highlights a direct use of acetone, the precursor to this compound, in forming seven-membered heterocyclic rings.

Triazoles: As mentioned in the context of herbicides, this compound is a key precursor for 1,2,4-triazoles. acs.orgbeilstein-journals.org Additionally, azines can undergo "criss-cross" cycloaddition reactions with dipolarophiles like potassium cyanate (B1221674) to form fused triazolo-triazole systems. nih.gov

Isoquinolines: While direct synthesis from this compound is less common, related chemistry shows its potential. Cobalt-catalyzed C-H/N-N bond functionalization of ketazines has been established as a method for synthesizing isoquinolines with high atom economy. researchgate.net

Pyrroles: Acetone can be used as a key reagent in the synthesis of polysubstituted pyrroles. In one chemodivergent method, acetone acts as a nucleophile, reacting with 2H-azirines under basic conditions to furnish pyrroles. uobaghdad.edu.iqresearchgate.net Another general pyrrole (B145914) synthesis involves the thermal rearrangement of benzoyl derivatives of ketone azines. wur.nl

Dihydropyridines: 1,4-Dihydropyridines (DHPs) are dihydro-derivatives of azines. google.com The synthesis of certain dihydropyridines has been reported from azine precursors, demonstrating the foundational link between these compound classes. nih.gov

Imidazopyridines: The synthesis of imidazopyridine derivatives often involves the condensation of 2-aminopyridine (B139424) with various reagents. These reactions are frequently carried out in acetone, which can play a role beyond that of an inert solvent. juniperpublishers.comclockss.org For example, ethyl imidazo[1,2-a]pyridine-2-carboxylate is synthesized from 2-aminopyridine in ethanol, but subsequent derivatization steps are performed in acetone. clockss.org

Triazines: this compound can be involved in the synthesis of triazine derivatives. For example, it reacts with p-toluenesulfonyl azide (B81097) in a process that involves a 1,3-dipolar cycloaddition. erpublications.com The synthesis of various substituted 1,3,5-triazines often employs acetone as a solvent for reacting cyanuric chloride with amines. researchgate.net

Oxadiazoles: The versatility of hydrazine precursors, obtainable from this compound, extends to oxadiazole synthesis. For instance, N-(1-chloropropan-2-ylidene)-2-cyanoacetohydrazide, derived from the reaction of cyanoacetylhydrazine with chloroacetone, can be cyclized to form 1,3,4-oxadiazine derivatives. sid.ir

Table 2: Heterocyclic Systems Synthesized Using this compound or Related Precursors

Heterocyclic System Synthetic Approach Key Reagents/Precursors Reference(s)
Pyrazoles Cyclocondensation This compound (as hydrazine source), 1,3-dicarbonyls nih.govclockss.org
1,5-Benzodiazepines Condensation o-Phenylenediamine, Acetone uobaghdad.edu.iqresearchgate.net
1,2,4-Triazoles Cyclization via in situ hydrazine This compound acs.orgbeilstein-journals.org
Isoquinolines C-H/N-N bond functionalization Ketazines, Cobalt catalyst researchgate.net
Pyrroles Domino reaction 2H-Azirines, Acetone uobaghdad.edu.iqresearchgate.net
Triazines Nucleophilic substitution Cyanuric chloride, Amines in Acetone researchgate.net
1,3,4-Oxadiazines Cyclization of hydrazide derivative Cyanoacetylhydrazine, Chloroacetone sid.ir

Utility in Specific Synthetic Transformations

This compound serves as a versatile and readily available precursor in several key synthetic pathways, valued for its unique reactivity. erpublications.com

Preparation of Substituted Hydrazones

This compound is a key intermediate for the synthesis of substituted hydrazones. The general strategy involves an exchange reaction with hydrazine or a substituted hydrazine. For instance, this compound can be used to prepare acetone hydrazone, a reagent that is typically prepared immediately before use due to its instability. potsdam.eduorgsyn.org The reaction involves heating this compound with anhydrous hydrazine, which establishes an equilibrium that can be driven towards the product, acetone hydrazone. orgsyn.org

This transformation is not limited to producing acetone hydrazone. Azines, in general, can react with hydrazine to yield two equivalents of the corresponding hydrazone. wikipedia.org This principle allows for the generation of various hydrazones from their respective azines. The reaction proceeds via hydrolysis of the azine to hydrazine and the carbonyl compound, followed by the reaction of the regenerated hydrazine with another carbonyl molecule. erpublications.comwikipedia.org This reactivity makes azines, including this compound, useful precursors for hydrazone synthesis in various organic reactions. wikipedia.org

The synthesis can be represented by the following equilibrium reaction: R₂C=N−N=CR₂ + N₂H₄ ⇌ 2 R₂C=N−NH₂ wikipedia.org

In a specific laboratory procedure, acetone hydrazone is prepared by heating this compound with anhydrous hydrazine at 100°C for 12-16 hours. orgsyn.org Subsequent distillation separates the lower-boiling acetone hydrazone from the remaining reactants. orgsyn.org

Efficient Routes to 1,5-Diazabicyclo[3.3.0]octanes via Crisscross Addition

This compound and other azines function as effective dipolarophiles in [3+3] cycloaddition reactions, commonly known as "crisscross" additions. This reaction provides an efficient and direct route to the 1,5-diazabicyclo[3.3.0]octane heterocyclic core. erpublications.com This bicyclic system is of interest in medicinal and materials chemistry.

The crisscross cycloaddition involves the reaction of an azine with a suitable dipolarophile, such as an alkyne. For example, hexafluoroacetone (B58046) azine reacts with various alkynes, including acetylene (B1199291) and phenylacetylene, to yield substituted 1,5-diazabicyclo[3.3.0]octa-2,6-dienes. researchgate.net The reaction proceeds through the intermediate formation of an azomethine imine. researchgate.net

A notable example involves the crisscross cycloaddition of citronellal (B1669106) azine. When treated with trifluoroacetic acid (TFA) in the presence of molecular sieves, it undergoes an intramolecular cycloaddition to yield a C₂-symmetric hydrazine with the 1,5-diazabicyclo[3.3.0]octane skeleton. researchgate.net This specific transformation highlights the utility of the reaction in creating stereochemically defined complex molecules. researchgate.net

Reactant AzineDipolarophileProduct SkeletonReference
Hexafluorothis compoundAlkynes (e.g., Phenylacetylene)1,5-Diazabicyclo[3.3.0]octa-2,6-diene researchgate.net
Citronellal Azine(Intramolecular Alkene)1,5-Diazabicyclo[3.3.0]octane researchgate.net

Applications in General Bond Formation Reactions

Beyond specific named reactions, this compound is a substrate in various transformations that result in the formation of new chemical bonds. Its coordination chemistry has been studied, where it can act as a ligand for transition metals, leading to the formation of novel organometallic complexes. researchgate.net

The reaction of this compound with titanocene-bis(trimethylsilyl)acetylene complexes, for example, results in different products depending on the substitution of the cyclopentadienyl (B1206354) ligands. researchgate.net These reactions can involve the splitting of the azine N-N bond and subsequent formation of new titanium-imido (Ti=N) bonds. researchgate.net Similarly, reactions with iron carbonyl complexes can induce a disproportionation of the azine ligand, leading to C-H bond activation and the formation of new C-C bonds through ortho-substitution on aromatic azines. researchgate.net Ruthenium complexes have also been shown to catalyze C-C coupling reactions of azines. researchgate.net

These examples demonstrate that the N=C and N-N bonds within the azine structure can be activated by metal centers to participate in a variety of bond-forming processes, expanding its utility in synthetic organic and organometallic chemistry. researchgate.net

Analytical Applications in Organic Chemistry

This compound's formation and properties are exploited in key analytical methods for the detection and purification of other chemical compounds.

Derivatization for Trace Hydrazine Analysis

One of the most important analytical applications of this compound chemistry is in the determination of trace levels of hydrazine. nih.govsathyabama.ac.in Hydrazine is a reactive and potentially genotoxic impurity that must be controlled in pharmaceutical products and monitored in environmental samples like drinking water. wikipedia.orgnih.gov Direct analysis of hydrazine can be challenging due to its high polarity and low volatility.

To overcome this, a common and highly sensitive method involves the derivatization of hydrazine with acetone to form the more volatile and thermally stable this compound. potsdam.edunih.gov This derivative is then readily analyzed using headspace gas chromatography-mass spectrometry (GC-MS). nih.gov

A developed in-situ derivatization-headspace GC-MS method demonstrates excellent performance for quantifying hydrazine in active pharmaceutical ingredients (APIs). nih.gov The key parameters of this analytical method are summarized below.

ParameterFindingReference
Derivatization ReagentAcetone or deuterated acetone (acetone-d₆) nih.gov
Analytical TechniqueHeadspace Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Limit of Quantitation (LOQ)As low as 0.1 ppm nih.gov
Linearity Range0.1 to 10 ppm (R² ≥ 0.999) nih.gov
Spike Recovery (at 1 ppm)79% to 117% in various APIs nih.gov
Precision (%RSD, n=6 at 1 ppm)Typically 2.7% to 5.6% nih.gov

This method's reliability and high sensitivity have led to its successful application in the quality control of API batch releases. nih.gov

Aid in Isolation, Purification, and Characterization of Carbonyl Compounds

Azines, including this compound, serve as effective protecting groups for carbonyl compounds (aldehydes and ketones), which facilitates their isolation, purification, and characterization. erpublications.comrsc.orgresearchgate.net The conversion of a carbonyl compound into its corresponding symmetrical azine offers several advantages. researchgate.netunits.it

The formation of the azine derivative from a crude reaction mixture containing a carbonyl compound can simplify the purification process. Azines are often crystalline solids with sharp melting points and are generally less volatile than the parent carbonyls, making them easier to isolate by filtration and recrystallization. researchgate.netunits.it The symmetrical nature of azines derived from a single ketone or aldehyde contributes to their tendency to crystallize. erpublications.com

Once the azine is purified, the original carbonyl compound can be regenerated through hydrolysis. wikipedia.orggoogle.com This process typically involves treating the azine with water, often under acidic conditions, which cleaves the C=N bonds and reforms the carbonyl and hydrazine. wikipedia.orggoogle.com This protect-purify-deprotect sequence is a valuable tool in synthetic chemistry. units.it

Polymerization Chemistry Involving Acetone Azine

Types of Polymerization Reactions

The reactivity of the C=N double bonds in acetone (B3395972) azine allows it to participate in several types of polymerization reactions. Key examples that have been investigated include crisscross addition polymerization and anionic polymerization.

Crisscross Addition Polymerization (e.g., with Diisocyanates)

Crisscross addition polymerization is a type of reaction where a molecule with two dipolarophilic groups, such as a diisocyanate, reacts with a conjugated system like an azine. While much of the research on this type of polymerization has focused on acetaldehyde (B116499) azine, the principles are relevant to ketazines like acetone azine. researchgate.net

In a reaction analogous to that of acetaldehyde azine with 1,4-phenylene diisocyanate, this compound can be expected to undergo a similar crisscross addition. researchgate.net This type of polymerization with alkyl aldazines has been shown to yield polymers, particularly in pyridine (B92270) as a solvent. researchgate.net The resulting polymers often exhibit limited solubility in common organic solvents. researchgate.net For instance, the polymer formed from acetaldehyde azine and 1,4-phenylene diisocyanate is soluble in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) but insoluble in a wide range of other organic solvents like chloroform, benzene, and methanol. researchgate.net

Table 1: Solubility of Acetaldehyde Azine-Derived Polymer

Solvent Solubility
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) Soluble
Chloroform Insoluble
n-hexane Insoluble
Benzene Insoluble
Diethyl ether Insoluble
Toluene (B28343) Insoluble
Ethanol Insoluble
Acetone Insoluble
Methanol Insoluble
Dimethyl sulfoxide (B87167) (DMSO) Insoluble
Tetrahydrofuran (B95107) (THF) Insoluble
N,N-dimethylformamide (DMF) Insoluble

Data sourced from a study on acetaldehyde azine and 1,4-phenylene diisocyanate. researchgate.net

Anionic Polymerization Studies

The anionic polymerization of azine compounds has also been a subject of investigation. Studies on acetaldehyde azine have shown that oligomers can be obtained using initiators like n-BuLi. researchgate.net High molecular weight polymers of acetaldehyde azine have been achieved using methylmagnesium iodide as an initiator, although the yields can be low. researchgate.net The molecular weight of the resulting polymer is influenced by the solvent used in the reaction. researchgate.net Similar studies on n-butyraldehyde azine have yielded highly crystalline polymers. researchgate.net These findings suggest that this compound could potentially undergo anionic polymerization to form polymers with a trans-1,4-addition unit structure. researchgate.net

Properties of this compound-Derived Polymers

Polymers derived from azines, including those conceptually related to this compound, exhibit a range of interesting properties, particularly in the fields of materials science and electronics. These properties stem from the unique electronic structure of the azine linkage.

Formation of Conjugated Polyazines

Conjugated polyazines are polymers that feature a backbone of alternating single and double bonds, which includes the azine (C=N-N=C) linkage. This conjugation allows for the delocalization of electrons along the polymer chain, a key feature for electronic applications. erpublications.com These materials can be doped with substances like iodine to enhance their conductivity. erpublications.com The synthesis of such polymers can be achieved through methods like the condensation of hydrazine (B178648) with dicarbonyl compounds. scribd.com The extended π-electron conjugation in polyazines compared to their monomeric azine precursors can lead to a decrease in the optical band gap. researchgate.net

Development of Semiconducting Polymers (e.g., Bithiophene-Azine Polymers)

A significant area of research has been the development of semiconducting polymers incorporating the azine unit. A notable example is poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA), which was synthesized in a three-step process. rsc.orgnih.gov This polymer has demonstrated potential as a p-type semiconductor in organic electronic devices. nih.gov

Table 2: Properties of Poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA)

Property Value
Hole Mobility in OTFTs Up to 4.1 × 10⁻² cm² V⁻¹ s⁻¹
Power Conversion Efficiency in OPVs Up to 2.18%

Data from studies on PDDBTA. rsc.orgnih.gov

The performance of these polymers is influenced by factors such as solubility and crystallinity. For instance, the high crystallinity and poor solubility of PDDBTA can negatively affect the morphology of the active layer in organic solar cells, thereby limiting device performance. uwaterloo.ca Attempts to improve these properties by synthesizing related polymers with branched or shorter side chains have been made, though these modifications sometimes lead to lower molecular weight polymers with consequently reduced device efficiency. uwaterloo.ca

Investigation of Charge-Drift Mobility

The ability of a material to transport charge, known as charge-drift mobility, is a critical parameter for its use in electronic devices. The charge-drift mobility of polymers containing azine moieties has been investigated. rsc.org For instance, new photoconductive polymers containing symmetrical azine units have been synthesized, and their charge-transporting properties evaluated. rsc.org In some cases, molecular glasses derived from azines, when combined with a polycarbonate binder, have shown hole drift mobilities on the order of 10⁻⁶ cm²/Vs. ktu.edu The structure of the azine-containing molecule or polymer plays a significant role in determining its charge mobility characteristics. ktu.edu

Computational and Theoretical Investigations of Acetone Azine

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of acetone (B3395972) azine, from its three-dimensional structure to its electronic nature. These in silico studies offer insights that are often complementary to experimental data.

Ab Initio Studies on Molecular Structure and Stability (RHF/6-31G, MP2/6-31G)

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, have been employed to investigate the spatial structure and conformational stability of acetone azine. Studies using methods such as the Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) with the 6-31G* basis set have provided significant insights. longdom.orgmst.edu

These calculations reveal that the this compound molecule, (CH₃)₂C=N-N=C(CH₃)₂, does not adopt a planar structure. Instead, its most thermodynamically stable conformation is a noncoplanar gauche form. longdom.orgmst.edu This preference for a twisted structure is attributed to a combination of steric hindrance between the methyl groups and stabilizing electronic interactions involving the lone electron pairs on the nitrogen atoms and the adjacent N=C π-bonds. mst.edu

The relative stability of this compound has also been compared to its isomers. Theoretical analysis shows that the formation of other acyclic isomers, such as 1-isopropenyl-2-isopropyldiazene, is thermodynamically unfavorable. mst.edu Furthermore, the cyclic isomer, 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole, is found to be significantly more stable than any of the acyclic forms, including this compound itself. longdom.orgmst.edu

Table 1: Calculated Conformational Data for this compound
Computational MethodBasis SetMost Stable ConformationKey Stabilizing FactorsReference
RHF6-31GNoncoplanar gaucheSteric hindrance, lone pair interactions mst.edu
MP26-31GNoncoplanar gaucheElectron correlation, steric factors longdom.orgmst.edu

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules like this compound due to its balance of computational cost and accuracy. acs.org Hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-31G(d) or 6-311++G(d,p), are commonly employed to model the electronic properties. longdom.org

DFT calculations are used to determine a variety of electronic properties, including the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential. For azine systems, DFT has been used to investigate the electronic density of states and dielectric constants. tsijournals.com These calculations help in understanding the reactivity and intermolecular interactions of the molecule. For instance, in related azine compounds, DFT has been used to corroborate solid-state structures and analyze UV-Vis spectra through molecular orbital analysis. researchgate.net The choice of functional and basis set is crucial, and results are often validated by comparing computed parameters, such as vibrational spectra, with experimental data.

Analysis of Electronic Structure and Delocalization

The electronic structure of the C=N-N=C backbone in this compound is a subject of significant theoretical interest, particularly concerning the extent of π-electron delocalization across the N-N single bond.

Frontier Molecular Orbital (FMO) Interactions

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic transitions and reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com For azine systems, DFT calculations are typically used to determine the energies and spatial distributions of these orbitals. tandfonline.com

In a typical azine, the HOMO is often localized on the C=N-N=C backbone, while the LUMO is also centered on this fragment. tandfonline.comresearchgate.net The primary electronic transition is a π → π* transition. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally corresponds to a molecule that is more easily excitable and potentially more reactive. scispace.com In conjugated systems, extending the conjugation length typically narrows this gap. libretexts.org Given the "conjugation stopper" nature of the azine bridge in this compound, its HOMO-LUMO gap would be expected to be larger than that of a fully conjugated analogue. FMO analysis provides a basis for understanding the outcomes of chemical reactions and the optical properties of the molecule. numberanalytics.comscispace.com

Computational Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting the spectroscopic data of this compound, providing a crucial link between the calculated molecular structure and experimental observations.

Calculations of NMR chemical shifts are a prime example. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP level), has proven effective for predicting ¹H and ¹³C chemical shifts with good agreement to experimental values. rsc.org For instance, studies on related azines have shown that calculated shielding constants can reasonably reproduce the trends observed in measured spectra. rsc.org Such calculations were crucial in confirming the "conjugation stopper" hypothesis in acetophenone (B1666503) azines by showing that substituents on one ring had a negligible calculated effect on the chemical shifts of the other. nih.gov

Similarly, theoretical calculations of vibrational frequencies (IR and Raman) using DFT methods can predict the spectroscopic fingerprint of this compound. researchgate.net The calculated vibrational modes and their intensities can be compared directly with experimental FT-IR spectra. This comparison not only helps in the assignment of experimental bands but also serves as a validation for the accuracy of the computational model and the calculated geometry. mdpi.com

Table 2: Computational Methods for Spectroscopic Parameter Prediction
Spectroscopy TypeComputational MethodTypical Level of TheoryPredicted ParametersReference
NMRGIAO (Gauge-Including Atomic Orbital)DFT (e.g., B3LYP/6-311++G(2d,2p))Chemical Shifts (¹H, ¹³C), Shielding Tensors rsc.org
IR / RamanDFT Frequency CalculationDFT (e.g., B3LYP/6-31G(d))Vibrational Frequencies, Intensities researchgate.net

Theoretical Reproduction of NMR Chemical Shifts and Coupling Constants

Nonempirical quantum-chemical calculations have been successfully employed to reproduce the experimental Nuclear Magnetic Resonance (NMR) data of this compound, providing a robust method for configurational analysis. researchgate.net

According to ¹³C NMR data, a notable stereospecificity is observed. The methyl carbon atom in the trans position relative to the lone electron pair on the adjacent nitrogen atom exhibits a chemical shift that is approximately 7 ppm lower than that of the methyl carbon in the cis position. researchgate.net Furthermore, the direct ¹³C-¹³C coupling constant for the trans-methyl groups is about 10 Hz lower than for the cis-methyl groups. researchgate.net These experimental findings are well-reproduced by quantum-chemical calculations, highlighting the reliability of theoretical approaches in predicting NMR parameters for ketazines. researchgate.net

In ¹H NMR, the methyl protons that are syn to the N-N bond resonate at a lower frequency (1.83 ppm) compared to the methyl protons that are anti to the N-N bond (2.00 ppm). derpharmachemica.com The chemical shifts of the anti-protons are closer to the values observed in acetone itself (2.09 ppm). derpharmachemica.com

Table 1: Experimental and Theoretical NMR Data for this compound

Nucleus/ParameterExperimental ValueTheoretical ValueReference
¹³C Chemical Shift (trans-methyl)Lower by ~7 ppm vs cisConsistent with experiment researchgate.net
¹³C Chemical Shift (cis-methyl)Higher by ~7 ppm vs transConsistent with experiment researchgate.net
¹³C-¹³C Coupling Constant (trans-methyl)Lower by ~10 Hz vs cisConsistent with experiment researchgate.net
¹³C-¹³C Coupling Constant (cis-methyl)Higher by ~10 Hz vs transConsistent with experiment researchgate.net
¹H Chemical Shift (syn-protons)1.83 ppm- derpharmachemica.com
¹H Chemical Shift (anti-protons)2.00 ppm- derpharmachemica.com

Vibrational Confirmation (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is crucial for characterizing the structural features of this compound. The interpretation of experimental spectra is significantly enhanced by quantum chemical calculations, which can predict vibrational frequencies and intensities.

Density Functional Theory (DFT) calculations, often using the B3LYP functional with a 6-31G(d) basis set, are employed to optimize the molecular geometry and calculate the vibrational frequencies. researchgate.netresearchgate.net These theoretical results are typically in close agreement with experimental data. researchgate.net For instance, the characteristic C=N stretching vibration in this compound is observed in the FTIR spectrum at approximately 1640 cm⁻¹.

Theoretical calculations help in the assignment of vibrational modes to specific molecular motions, providing a detailed understanding of the molecule's dynamics. researchgate.netresearchgate.net The comparison between calculated and experimental vibrational spectra serves as a confirmation of the molecular structure determined from the calculations. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Reference
C=N Stretch~1640Calculated to be in close agreement researchgate.net

Theoretical Studies on Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. longdom.orgacs.org Theoretical calculations are a key tool for predicting and understanding the NLO response of molecules like this compound.

Calculations of Polarization and Hyperpolarizability

The NLO properties of a molecule are determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). researchgate.netacs.org These properties describe how the electron cloud of a molecule is distorted by an external electric field. For this compound, theoretical calculations, often performed using DFT methods, can determine these values. researchgate.netrsc.org

The presence of a delocalized π-electron system, such as the C=N-N=C backbone in this compound, is a key structural feature that can give rise to a significant NLO response. longdom.org Computational studies on related azine compounds have shown that both the linear polarizability (α) and the second hyperpolarizability (γ) can be calculated to understand their linear and nonlinear optical behavior. researchgate.net

Mulliken Charge Analysis

Mulliken charge analysis is a computational method used to estimate the partial atomic charges in a molecule. longdom.orgresearchgate.net This analysis provides insight into the electron distribution and can help to understand the electronic aspects of NLO properties. longdom.org In molecules with potential NLO activity, an asymmetric distribution of charge is often desirable. longdom.org

The design of molecules with an optimal charge distribution for a strong optical response can be guided by Mulliken charge calculations. longdom.org While specific Mulliken charge values for this compound are not detailed in the provided context, the methodology is a standard part of the computational investigation of NLO properties for related compounds. longdom.orgresearchgate.net It is important to note that Mulliken charges are sensitive to the choice of the basis set used in the calculation. google.com

Thermodynamic Function Analysis (Gibbs Energy)

Thermodynamic functions, such as Gibbs free energy (G), enthalpy (H), and entropy (S), can be calculated using computational methods. mdpi.comscielo.org.co Gibbs free energy is a particularly important parameter as it determines the spontaneity of a process at constant temperature and pressure. libretexts.org

For a given molecular system, thermodynamic functions can be calculated from vibrational frequency analysis. longdom.org These calculations can provide information on the stability of different conformations of this compound. For instance, ab initio studies have shown that this compound preferentially adopts a noncoplanar "gosh" conformation due to a balance of steric factors and electronic interactions. Thermodynamic analysis can also be used to understand reaction pathways and equilibria involving this compound.

Biological and Pharmacological Research on Acetone Azine Derivatives

Antimicrobial Activities

Acetone (B3395972) azine derivatives have been the subject of extensive research for their potential to combat various microbial pathogens. These studies have revealed significant efficacy against a range of bacteria and fungi, highlighting their potential as novel antimicrobial agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A variety of acetone azine derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Research has shown that certain hybrid azine derivatives exhibit notable antibacterial activity. For instance, some 4-pyridine thiazole (B1198619) hybrid compounds have demonstrated enhanced efficacy. The biological activity of these derivatives is often influenced by their structural features, and structure-activity relationship (SAR) studies are crucial in identifying the most potent compounds.

Derivative TypeGram-Positive BacteriaGram-Negative BacteriaReference
Hybrid Azine DerivativesBacillus cereus, Staphylococcus aureusEscherichia coli, Pseudomonas aeruginosa nih.gov

This table summarizes the types of bacteria against which certain classes of azine derivatives have shown activity. Specific MIC values vary depending on the exact molecular structure of the derivative.

Antiviral Potency

The antiviral potential of azine derivatives is an emerging area of research. While specific studies focusing solely on this compound derivatives are limited in the public domain, the broader class of azine compounds has been recognized for various biological activities, including antiviral effects. nih.gov Research into the antiviral properties of N-heterocycles, a category that includes azines, has identified several compounds with potent antiviral activity against a range of viruses. For instance, certain ciclesonide-acetal derivatives have shown strong activity in reducing viral RNA levels of SARS-CoV-2. nih.gov The mechanism of antiviral action for many of these compounds is still under investigation but is thought to involve the inhibition of viral replication processes. Further research is needed to specifically elucidate the antiviral potency of this compound derivatives.

Anticancer and Antitumor Research

The development of novel anticancer agents is a critical area of medicinal chemistry, and this compound derivatives have shown potential in this field. Researchers have explored their ability to kill cancer cells (cytotoxicity) and inhibit tumor growth in animal models.

Cytotoxicity Against Human Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of newly synthesized azine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity, representing the concentration required to inhibit the growth of 50% of the cancer cells.

For example, certain palladium(II) complexes with thiazine (B8601807) and thiazoline (B8809763) ligands, which are types of azine derivatives, have demonstrated moderate cytotoxic effects on epithelial cervix carcinoma (HeLa), promyelocytic leukemia (HL-60), and histiocytic lymphoma (U-937) cell lines. mdpi.com The IC50 values for some of these complexes with phenyl substitutions ranged from 46.39 ± 3.99 μM to 62.74 ± 6.45 μM. mdpi.com

Cell LineDerivative TypeIC50 Range (µM)Reference
HeLa (Cervical Cancer)Palladium(II) complexes with phenyl-substituted thiazine/thiazoline ligands46.39 - 62.74 mdpi.com
HL-60 (Promyelocytic Leukemia)Palladium(II) complexes with phenyl-substituted thiazine/thiazoline ligands46.39 - 62.74 mdpi.com
U-937 (Histiocytic Lymphoma)Palladium(II) complexes with phenyl-substituted thiazine/thiazoline ligands46.39 - 62.74 mdpi.com

Inhibition of Tumor Growth in Murine Models

In addition to in vitro cytotoxicity studies, the anticancer potential of this compound derivatives has been assessed in vivo using murine models. These studies provide valuable insights into the efficacy of these compounds in a living organism.

One study investigated the anticancer activities of acetone thiosemicarbazone, a Schiff base derivative, against Ehrlich Ascites Carcinoma (EAC) cells in Swiss albino mice. The results indicated that this compound significantly reduced the rate of tumor cell growth, decreased tumor weight, and increased the life span of the tumor-bearing mice. journalagent.com Another study demonstrated that acetone cyanohydrin promoted a reduction of the tumor and prevented tumor development in 20% of the treated animals with Ehrlich tumor. nih.gov Research on halogenated acetone derivatives has also shown that some of these compounds can initiate tumors in mouse skin when applied topically. nih.gov

These findings underscore the potential of this compound derivatives as a basis for the development of new anticancer therapies, although further research is necessary to fully understand their mechanisms of action and to optimize their therapeutic profiles.

Other Pharmacological Activities Investigated

The structural versatility of the azine linkage (-C=N-N=C-) has made this compound derivatives, particularly hydrazones, a focal point of extensive pharmacological research. These investigations have unveiled a wide spectrum of biological activities, positioning them as promising scaffolds for the development of novel therapeutic agents. The following sections detail the research findings across several key areas of pharmacological interest.

Antimalarial and Antiplasmodial Properties

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial compounds. Derivatives of this compound, especially hydrazones, have been evaluated for their ability to inhibit parasite growth.

Research into novel hydrazone compounds has identified molecules with potent, broad-spectrum antiplasmodial activity. Certain compounds demonstrated significant efficacy against both drug-sensitive and drug-resistant strains of P. falciparum in the low micromolar to nanomolar range. Notably, compounds designated as CB-27 and CB-61 were found to be remarkably active, with IC₅₀ values in the nanomolar range. Another derivative, CB-41, exhibited prophylactic activity against the liver stages of Plasmodium cynomolgi, a model for P. vivax.

In a separate study, a series of dibenzylideneacetone (B150790) analogues and their pyrazoline derivatives were synthesized and assessed for in vitro antiplasmodial properties. The compound (1E, 4E)-1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one (A9) proved to be the most active, showing significant inhibition against both a chloroquine-sensitive (3D7) and a chloroquine-resistant (RKL9) strain of P. falciparum. nih.gov

Antiplasmodial Activity of this compound Derivatives
Compound/Derivative ClassParasite Strain(s)Activity Metric (IC₅₀)Reference
Dibenzylideneacetone Analogue (A9)P. falciparum (3D7, Chloroquine-sensitive)1.97 µM nih.gov
Dibenzylideneacetone Analogue (A9)P. falciparum (RKL9, Chloroquine-resistant)1.69 µM nih.gov
Hydrazone Derivative (CB-27)P. falciparumNanomolar range
Hydrazone Derivative (CB-61)P. falciparumNanomolar range

Anthelmintic and Antitubercular Potentials

Hydrazone derivatives have been extensively investigated for their activity against various pathogens, including helminths and Mycobacterium tuberculosis.

Anthelmintic Activity: Benzimidazole-2-yl hydrazone ligands and their corresponding zinc(II) complexes have demonstrated significant anthelmintic activity in vitro against the helminths Dicrocoelium lanceatum and Fasciola hepatica. mdpi.com Research showed that the activity of the hydrazone ligands was influenced by substituents on the aldehyde fragment. mdpi.com A noteworthy finding was that the coordination of these hydrazones with a zinc cation enhanced their anthelmintic properties, in some cases increasing the activity 1.5 to 2 times and reaching 100% efficacy. mdpi.com

Antitubercular Activity: The hydrazone moiety is a key structural feature in many compounds screened for antitubercular effects. A series of hydrazone analogs derived from heterocyclic aldehydes were evaluated against Mycobacterium tuberculosis H37Rv. Several of these compounds showed inhibitory activity at a concentration of 6.25 µg/mL. nih.gov Subsequent dose-response studies identified compounds with potent activity, highlighting their potential as leads for developing new antitubercular agents. nih.gov The azometine (-NHN=CH-) linkage is considered crucial for this pharmacological activity. nih.gov

Antitubercular Activity of Hydrazone Derivatives
CompoundTarget OrganismActivity Metric (IC₅₀)Reference
Hydrazone 3dM. tuberculosis H37Rv5.96 µg/mL nih.gov
Hydrazone 3eM. tuberculosis H37Rv5.4 µg/mL nih.gov
Nitrovinyl Analog 8bM. tuberculosis H37Rv1.6 µg/mL nih.gov

Anti-inflammatory and Analgesic Effects

The azomethine group present in hydrazone and other azine derivatives is a common feature in molecules investigated for anti-inflammatory and analgesic properties. researchgate.netwikipedia.org Research has shown that novel bis-Schiff base derivatives can produce remarkable in vivo anti-inflammatory and analgesic effects. Similarly, compounds containing double azomethine groups have been successfully tested for their ability to reduce inflammation. nih.gov

Neuroactive Properties (e.g., Anticonvulsant, Antidepressant, Anxiolytic)

Derivatives containing the hydrazone scaffold have been a significant area of research for neuroactive compounds, demonstrating a broad range of activities. researchgate.netwikipedia.orgmdpi.com

Anticonvulsant Activity: Numerous studies have confirmed the anticonvulsant properties of hydrazone derivatives. nih.gov For instance, a series of acetylhydrazones provided good protection against convulsions in experimental models. nih.gov

Antidepressant and Anxiolytic Activity: The antidepressant potential of hydrazide derivatives is well-established, with some early drugs like iproniazid (B1672159) and isocarboxazide functioning as monoamine oxidase (MAO) inhibitors. nih.gov This has spurred the synthesis and evaluation of new hydrazone derivatives for antidepressant and anxiolytic effects. nih.gov Studies on amino acid hydantoin (B18101) derivatives have revealed compounds that not only inhibit convulsions but also exhibit pronounced anxiolytic and behavior-activating effects in various models. These same compounds have also demonstrated antidepressant effects in the "forced swimming" model and showed anti-MAO activity.

Cardiovascular and Metabolic Effects (e.g., Antihypertensive, Diuretic, Antidiabetic)

Antihypertensive Effects: The cardiovascular effects of this compound derivatives have been explored, particularly through the study of hydralazine-acetone hydrazone (HAH), a metabolite of the antihypertensive drug hydralazine. nih.gov In studies using hypertensive rabbits, HAH produced a dose-dependent hypotensive response. nih.gov Research indicates that HAH is hydrolyzed back to the parent compound, hydralazine, in vivo. The resulting hypotensive effect of HAH is believed to be entirely attributable to the in vivo generation of hydralazine. nih.gov

Antidiabetic Effects: Hydrazine-thiazole derivatives have been identified as potential antidiabetic agents. These compounds were evaluated for their inhibitory effects on key enzymes related to diabetes mellitus. The derivatives displayed potent inhibitory activity against aldose reductase (AR), α-glycosidase (α-GLY), and α-amylase (α-AMY). All tested derivatives showed more effective inhibition against AR compared to the standard drug epalrestat.

Antidiabetic Enzyme Inhibition by Hydrazine-Thiazole Derivatives
EnzymeInhibition MetricActivity Range of Derivatives (3a-3j)Standard Drug (Activity)Reference
Aldose Reductase (AR)Kᵢ5.47 - 23.89 nMEpalrestat (34.53 nM)
α-Glycosidase (α-GLY)Kᵢ1.76 - 24.81 µMAcarbose (23.53 µM)
α-Amylase (α-AMY)IC₅₀4.94 - 28.17 µMAcarbose

Molluscacidal Activity

No specific research findings on the molluscacidal activity of this compound or its direct derivatives were identified in a systematic review of available literature.

Mechanistic Insights into Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their chemical structure, particularly the presence of the C=N-N=C backbone. This structural motif provides a platform for various interactions at a molecular level, influencing their pharmacological effects. The subsequent sections delve into the specific mechanisms that are thought to contribute to the biological activity of these compounds, including their interactions with molecular targets, the role of metal ion complexation, their nucleophilic properties in biological systems, and their potential to interact with DNA.

Interaction with Molecular Targets and Metal Ion Complexation

The biological effects of this compound derivatives are often initiated by their interaction with specific molecular targets within biological systems. The azine linkage (C=N-N=C) and the associated substituents play a crucial role in determining the nature and strength of these interactions. The lone pair of electrons on the nitrogen atoms of the azine group allows these molecules to act as ligands, readily forming coordination complexes with various metal ions.

While specific molecular targets for simple this compound derivatives are not extensively documented in publicly available research, the broader class of azines and their metal complexes have been shown to target a range of biomolecules. The table below summarizes the types of molecular interactions observed for azine-related compounds, which may provide insights into the potential mechanisms of this compound derivatives.

Type of Interaction Potential Molecular Target Effect of Metal Complexation Illustrative Compound Class
Enzyme InhibitionVarious enzymes (e.g., kinases, oxidoreductases)Can enhance inhibitory potency by altering conformation and electronic properties to better fit the enzyme's active site.Hydrazone and Schiff base metal complexes
DNA BindingDNA grooves or intercalation between base pairsCan promote DNA cleavage or alter DNA conformation, leading to cytotoxic effects.Bis-Schiff base metal complexes
Protein InteractionCellular proteins and receptorsCan modulate protein function through binding, potentially leading to downstream signaling effects.Azine-metal complexes

This table provides a generalized overview based on research on azine-related compounds, as specific data for this compound derivatives is limited.

Nucleophilic Action in Biological Processes

The nitrogen atoms of the azine bridge in this compound derivatives possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity allows these compounds to participate in various biological reactions by donating electron pairs to electrophilic species. This reactivity is a key aspect of their potential mechanism of action.

In a biological context, this nucleophilic character can lead to interactions with electrophilic sites on biomolecules such as proteins and nucleic acids. For example, the azine nitrogen could potentially react with electron-deficient centers in enzyme active sites, leading to covalent modification and subsequent inhibition of the enzyme. Similarly, interactions with electrophilic positions on DNA bases could occur, although this is less commonly cited as a primary mechanism of action compared to non-covalent interactions like intercalation.

The nucleophilicity of the azine moiety can be modulated by the nature of the substituents on the carbon atoms. Electron-donating groups would be expected to enhance the nucleophilic character of the nitrogen atoms, while electron-withdrawing groups would have the opposite effect. This ability to tune the electronic properties of the azine scaffold is a valuable tool in the design of derivatives with specific biological activities.

DNA Interaction Studies (e.g., Intercalation Mechanism)

While direct studies on the interaction of simple this compound derivatives with DNA are scarce, research on structurally related azine and hydrazone compounds suggests that DNA can be a significant molecular target. One of the primary modes of interaction for planar aromatic or heteroaromatic molecules with DNA is intercalation. This process involves the insertion of the planar moiety between the base pairs of the DNA double helix.

For an this compound derivative to act as an effective intercalator, it would likely require modification to include a larger, planar aromatic system. The basic this compound structure itself is not sufficiently planar or extensive to intercalate effectively. However, derivatives that incorporate aromatic rings could potentially adopt a conformation that allows for such interactions.

The consequences of DNA intercalation can be profound, leading to a distortion of the DNA structure. This can interfere with crucial cellular processes such as DNA replication and transcription, ultimately resulting in cytotoxicity. This mechanism is a cornerstone of the activity of many anticancer drugs.

Various biophysical techniques are employed to study the interaction of compounds with DNA. These include UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements. The table below summarizes the expected observations from these techniques for a compound that intercalates with DNA.

Technique Observation upon Intercalation Interpretation
UV-Visible SpectroscopyHypochromism (decrease in absorbance) and Bathochromic shift (red shift)Stacking interactions between the intercalator and DNA base pairs.
Fluorescence SpectroscopyQuenching of fluorescenceInteraction of the compound with DNA, often through energy transfer to the DNA bases.
Circular DichroismChanges in the intrinsic CD signals of DNAPerturbation of the DNA secondary structure upon binding.
ViscometryIncrease in the viscosity of the DNA solutionLengthening of the DNA helix due to the insertion of the intercalator.

This table outlines general principles of DNA intercalation studies. Specific results for this compound derivatives are not available.

Molecular Hybridization Approaches in Drug Design Utilizing Azine Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid molecule. wikipedia.org This approach aims to produce compounds with improved affinity, efficacy, and selectivity, or to develop multi-target drugs that can address complex diseases. The azine scaffold, with its versatile chemistry and inherent biological activity, serves as a valuable linker or core structure in the design of such hybrid molecules. wikipedia.org

The rationale behind using an azine scaffold in molecular hybridization includes:

Structural Rigidity and Planarity: The C=N-N=C linkage can impart a degree of rigidity and planarity to the hybrid molecule, which can be advantageous for binding to specific biological targets.

Synthetic Accessibility: Azines can be readily synthesized through the condensation of hydrazines with aldehydes or ketones, allowing for the straightforward incorporation of diverse pharmacophoric moieties.

Modulation of Physicochemical Properties: The azine linker can influence the solubility, lipophilicity, and electronic properties of the hybrid molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile.

While specific examples of molecular hybrids based on the simple this compound scaffold are not prominent in the literature, the general principle has been widely applied to other azine-containing structures. For instance, researchers have designed and synthesized hybrid molecules that combine an azine-containing heterocycle with other known bioactive motifs, such as triazoles, quinolines, or isatins, to create novel antimicrobial or anticancer agents.

The table below presents a conceptual framework for the design of molecular hybrids utilizing an azine scaffold, based on established principles of drug design.

Pharmacophore A Azine Linker/Scaffold Pharmacophore B Potential Therapeutic Target Design Rationale
FluoroquinoloneThis compound DerivativeTriazoleBacterial DNA gyrase and Ergosterol biosynthesisTo create a dual-action antibacterial and antifungal agent.
IsatinAromatic AzineThiazolidinoneCyclin-dependent kinases (CDKs)To develop a potent anticancer agent with enhanced CDK inhibitory activity.
PhenylpiperazineSubstituted AzineSulfonamideCarbonic anhydraseTo design selective inhibitors of specific carbonic anhydrase isoforms for conditions like glaucoma or cancer.

This table provides hypothetical examples to illustrate the principles of molecular hybridization with azine scaffolds.

Environmental Degradation Studies of Azines General

Photolytic Degradation Mechanisms

Photolysis, or photochemical degradation, is a significant process affecting the fate of many organic compounds in the aquatic and terrestrial environments. For azines and related nitrogen-containing compounds like triazines, exposure to ultraviolet (UV) radiation, particularly wavelengths present in sunlight (λ > 290 nm), can initiate decomposition. researchgate.netresearchgate.netcsbsju.edu

The mechanisms of photolytic degradation for azines can be complex and varied, often involving several interconnected pathways. csbsju.edu Direct photolysis occurs when the molecule itself absorbs light energy, leading to an excited state that can then undergo bond cleavage, rearrangement, or other reactions. Indirect photolysis involves other substances in the environment, known as photosensitizers (e.g., humic substances in natural waters), which absorb light and transfer the energy to the azine molecule, or generate reactive species like hydroxyl radicals that then attack the compound. scispace.com

General photolytic pathways for azine-type compounds include:

Isomerization: E/Z isomerization around the C=N double bond.

Bond Cleavage: Scission of the N-N or C=N bonds, leading to the formation of smaller molecules.

Rearrangement: Intramolecular rearrangement to form more stable isomers.

Reactions with Environmental Species: In aqueous environments, excited-state molecules or radical intermediates can react with water or dissolved oxygen. For s-triazine herbicides like atrazine (B1667683) and simazine, photolysis in water can lead to dealkylation and dechlorination, producing hydroxy- and dealkylated derivatives. researchgate.netresearchgate.net

While specific environmental photolysis studies on Acetone (B3395972) Azine are not extensively documented, its sensitivity to UV light is known. dtic.mil In one study, Acetone Azine was formed as a stable byproduct during the photolysis of a different compound, indicating its potential to persist under certain photochemical conditions. dtic.mil However, like other azines, it is expected to degrade under prolonged or high-energy UV exposure.

Azine/Related CompoundDegradation ConditionsMajor Photodegradation ProductsSource
Atrazine (s-triazine)UV radiation (>290 nm) in natural watersHydroxy and dealkylated derivatives researchgate.netresearchgate.net
Simazine (s-triazine)UV radiation (>290 nm)De-ethyl simazine, Diamino chlorotriazine, 2-hydroxy-4,6-bis(ethylamino)-s-triazine researchgate.net
Benzophenone azinePhotolysiscis-Stilbene, Diphenylmethane core.ac.uk
Prometryn (s-triazine)UV radiation (>290 nm) in aqueous solutionsVarious dealkylated and oxidized products researchgate.netcsbsju.edu

Other Chemical Degradation Pathways

Beyond photolysis, this compound is subject to other chemical transformations, primarily hydrolysis and oxidation.

Hydrolysis Hydrolysis is a characteristic reaction for azines, cleaving the C=N-N=C linkage to regenerate the parent carbonyl compounds and hydrazine (B178648). wikipedia.org For this compound, the reaction proceeds in two steps, via an acetone hydrazone intermediate, to yield acetone and hydrazine. wikipedia.orgwikipedia.org

(CH₃)₂C=N-N=C(CH₃)₂ + 2 H₂O → 2 (CH₃)₂C=O + N₂H₄

This reaction is typically slow under neutral conditions but can be catalyzed by acid. wikipedia.orgnih.gov While some azines show high stability in water at neutral or slightly alkaline pH, the presence of acid facilitates the equilibrium shift towards hydrolysis. nih.gov Industrial processes leverage this by using high temperatures (150-190°C) and pressures to drive the hydrolysis of ketazines to produce hydrazine, suggesting that the reaction is slow under ambient environmental conditions. google.comgoogle.com In acidic solutions, this compound hydrolyzes to form hydrazine sulfate (B86663). sid.ir

Oxidation Azines are susceptible to oxidative degradation by various chemical agents. These reactions can occur during water treatment processes or through interaction with naturally occurring oxidants. The products of oxidation depend on the strength of the oxidizing agent and the reaction conditions.

Cleavage to Carbonyls: Oxidizing agents such as cerium(IV) ammonium (B1175870) nitrate (B79036) can cleave the azine bond to regenerate the parent carbonyl compound (acetone, in this case). tandfonline.com

Oxidation to Carboxylic Acids: Stronger oxidizing conditions, for instance using hydrogen peroxide with a catalyst or iodobenzene (B50100) diacetate, can lead to the oxidative degradation of the azine structure to form carboxylic acids. tandfonline.com

Reaction with Peroxides: In the presence of agents like m-chloroperbenzoic acid, azines can be oxidized to form mononitrones. tandfonline.com

Combustion: In the event of fire, this compound's combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). scbt.com

Degradation PathwayReagent/ConditionSubstrateMajor ProductsSource
HydrolysisWater, acid-catalyzedThis compoundAcetone, Hydrazine wikipedia.orgwikipedia.org
OxidationCerium(IV) ammonium nitrateAromatic azinesCorresponding aldehydes tandfonline.com
OxidationIodobenzene diacetateAromatic azinesCorresponding carboxylic acids tandfonline.com
Oxidationm-Chloroperbenzoic acidAzinesMononitrones tandfonline.com
OxidationLead tetraacetateAzines2,5-disubstituted 1,3,4-oxadiazoles (via oxidative cyclization) tandfonline.com

Q & A

Q. What are the established synthesis methods for acetone azine, and how can experimental reproducibility be ensured?

this compound is synthesized via condensation of acetone with hydrazine hydrate. Key steps include controlled stoichiometry (2:1 molar ratio of acetone to hydrazine) and acid catalysis (e.g., HCl) to drive the reaction. To ensure reproducibility:

  • Validate purity using spectroscopic methods (¹H NMR, FTIR) .
  • Cross-reference synthesis protocols in Reaxys or SciFinder to identify common solvents (e.g., ethanol) and temperatures (20–40°C) .
  • Document deviations (e.g., humidity sensitivity) and compare yields with literature benchmarks .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in data interpretation?

  • Primary techniques :
  • ¹H NMR : Peaks at δ 1.8–2.1 ppm (methyl groups) and δ 2.5–3.0 ppm (azine protons) .
  • FTIR : C=N stretch at ~1640 cm⁻¹ and N–H stretch at ~3300 cm⁻¹ .
    • Ambiguity resolution :
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 114.1 .
  • Cross-validate with X-ray crystallography for stereochemical confirmation .

Q. What is the IUPAC nomenclature for this compound, and how does it inform its chemical behavior?

The preferred IUPAC name is 1,2-di(propan-2-ylidene)hydrazine , reflecting its structure as a hydrazine derivative with two acetone-derived imine groups. This nomenclature highlights its reactivity as a Schiff base, including susceptibility to hydrolysis under acidic conditions .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are optimal for modeling this compound’s electronic structure, and how do functional choices impact accuracy?

  • Methodology :
  • Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to balance accuracy and computational cost .
  • Include exact exchange terms (20–25%) to improve thermochemical predictions (e.g., bond dissociation energies) .
    • Validation :
  • Compare computed vibrational spectra with experimental FTIR data to assess functional performance .
  • Benchmark against post-Hartree-Fock methods (e.g., MP2) for electron correlation effects .

Q. How does this compound’s stability vary under thermal or photolytic conditions, and what experimental designs mitigate decomposition risks?

  • Thermal stability :
  • Conduct thermogravimetric analysis (TGA) in inert atmospheres (N₂) to identify decomposition thresholds (>150°C) .
  • Monitor byproducts (e.g., acetone release) via GC-MS .
    • Photolytic sensitivity :
  • Use UV-Vis spectroscopy to track λmax shifts under UV exposure (e.g., 254 nm) .
  • Design dark-control experiments to isolate photolytic effects .

Q. What are the incompatibilities of this compound with common laboratory reagents, and how can conflicting literature data be reconciled?

  • Known incompatibilities :
  • Strong acids : Hydrolysis to acetone and hydrazine salts .
  • Oxidizers : Risk of exothermic decomposition; avoid HNO₃ or KMnO₄ .
    • Data reconciliation strategies :
  • Perform systematic reactivity screens using microcalorimetry .
  • Apply meta-analysis frameworks to resolve contradictions in reaction conditions (e.g., solvent polarity effects) .

Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueKey SignalsInterpretation
¹H NMR (CDCl₃)δ 1.89 (s, 6H), δ 2.65 (s, 4H)Methyl and azine protons
FTIR1642 cm⁻¹ (C=N), 3280 cm⁻¹ (N–H)Imine and amine stretches

Table 2. Recommended DFT Parameters for this compound

FunctionalBasis Set% Exact ExchangeApplication Scope
B3LYP6-31G(d)20%Ground-state geometry optimization
ωB97X-Ddef2-TZVP15%Excited-state properties

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Acetone azine
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